2,7-Dibromo-9,9-dimethyl-9H-xanthene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dibromo-9,9-dimethylxanthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOWSXDIDUIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 2,7-Dibromo-9,9-dimethyl-9H-xanthene, a key intermediate in the synthesis of various functional molecules. A thorough understanding of its spectral signature is crucial for researchers in materials science and drug discovery to ensure the purity and structural integrity of their compounds.
Introduction
2,7-Dibromo-9,9-dimethyl-9H-xanthene is a versatile building block in organic synthesis. The xanthene core is a privileged scaffold in many biologically active compounds and functional materials. The bromine atoms at the 2 and 7 positions provide reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The 9,9-dimethyl substitution prevents oxidation at the 9-position, enhancing the stability of the xanthene framework. Accurate and comprehensive spectroscopic characterization is the cornerstone of its use in any synthetic endeavor, ensuring the correct isomer is utilized and that its purity meets the stringent requirements of subsequent applications.
Synthesis and Structural Confirmation
The synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is achieved through the direct bromination of 9,9-dimethylxanthene. It is crucial to distinguish this isomer from its 4,5-dibromo counterpart, which can be formed under different reaction conditions. In a notable study, direct bromination of 9,9-dimethylxanthene was shown to exclusively yield the 2,7-dibromo regioisomer[1][2][3]. This selectivity is a key aspect of its synthesis and underscores the importance of rigorous spectroscopic analysis for verification.
Spectroscopic Data Acquisition and Interpretation
The following sections detail the acquisition and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,7-Dibromo-9,9-dimethyl-9H-xanthene. The presented data is based on the characterization reported in the literature, which provides a reliable reference for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms within the molecule.
A sample of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.34 | d | 2H | H-4, H-5 |
| 7.21 | dd | 2H | H-3, H-6 |
| 6.98 | d | 2H | H-1, H-8 |
| 1.63 | s | 6H | 2 x CH₃ |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 2,7-Dibromo-9,9-dimethyl-9H-xanthene displays a characteristic pattern for a symmetrically substituted aromatic compound.
-
Aromatic Region (6.9-7.4 ppm): The presence of three distinct signals in the aromatic region, each integrating to two protons, confirms the C₂ symmetry of the molecule.
-
The downfield doublet at 7.34 ppm is assigned to the protons at positions 4 and 5, which are ortho to the oxygen atom.
-
The doublet of doublets at 7.21 ppm corresponds to the protons at positions 3 and 6. These protons are coupled to the protons at both the 1/8 and 4/5 positions.
-
The upfield doublet at 6.98 ppm is assigned to the protons at positions 1 and 8, which are adjacent to the bromine atoms.
-
-
Aliphatic Region (1.63 ppm): The singlet at 1.63 ppm, integrating to six protons, is unequivocally assigned to the two equivalent methyl groups at the 9-position. The singlet nature of this peak indicates the absence of any adjacent protons.
structure [label=<
BrC2C3C4OC4aC5aBr
C1C9C8
CH₃CH₃
>, image="https://i.imgur.com/your-image-url.png", shape=none];CH3 [label="2 x CH₃\n1.63 ppm (s)"];
H4_5 -> structure [style=solid, color="#EA4335", penwidth=2]; H3_6 -> structure [style=solid, color="#FBBC05", penwidth=2]; H1_8 -> structure [style=solid, color="#34A853", penwidth=2]; CH3 -> structure [style=solid, color="#4285F4", penwidth=2]; } "¹H NMR Assignments"
| Chemical Shift (ppm) | Assignment |
| 149.2 | C-4a, C-5a |
| 131.5 | C-4, C-5 |
| 129.8 | C-1, C-8 |
| 123.9 | C-3, C-6 |
| 121.1 | C-1a, C-8a |
| 116.4 | C-2, C-7 |
| 36.6 | C-9 |
| 31.5 | 2 x CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum further corroborates the symmetrical structure of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
-
Aromatic Region (116-150 ppm): Six distinct signals are observed in the aromatic region, consistent with the eight aromatic carbons falling into six chemically equivalent sets.
-
The signal at 116.4 ppm is assigned to the carbon atoms bearing the bromine substituents (C-2 and C-7).
-
The other aromatic signals correspond to the remaining protonated and quaternary carbons of the benzene rings.
-
-
Aliphatic Region (30-40 ppm):
-
The signal at 36.6 ppm is attributed to the quaternary carbon at the 9-position (C-9).
-
The signal at 31.5 ppm represents the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2970 | Strong | C-H stretching (aliphatic, CH₃) |
| ~1600, 1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O-C stretching (aryl ether) |
| ~1050 | Strong | C-Br stretching |
Interpretation of the IR Spectrum:
The IR spectrum exhibits characteristic absorption bands that are consistent with the structure of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
-
The presence of both aromatic and aliphatic C-H stretching vibrations is evident.
-
The strong absorptions in the fingerprint region corresponding to aromatic C=C stretching and the aryl ether C-O-C stretching are key indicators of the xanthene core.
-
A strong band around 1050 cm⁻¹ is indicative of the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
The mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental formula.
| m/z | Relative Intensity (%) | Assignment |
| 368 | ~50 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |
| 370 | 100 | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |
| 372 | ~50 | [M]⁺ (with ⁸¹Br, ⁸¹Br) |
| 353, 355, 357 | Variable | [M - CH₃]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum of 2,7-Dibromo-9,9-dimethyl-9H-xanthene shows a characteristic isotopic pattern for a dibrominated compound.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) appears as a cluster of three peaks at m/z 368, 370, and 372. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The relative intensities of these peaks (approximately 1:2:1) are a definitive signature of a molecule containing two bromine atoms.
-
Fragmentation: A common fragmentation pathway is the loss of a methyl group, resulting in a fragment ion cluster around m/z 353, 355, and 357.
Conclusion
The comprehensive spectroscopic analysis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene through NMR, IR, and MS provides a detailed and self-validating confirmation of its structure. The data presented in this guide serves as a reliable reference for researchers, ensuring the quality and identity of this important synthetic intermediate. Adherence to rigorous spectroscopic characterization is paramount for the successful application of this compound in the development of novel materials and therapeutic agents.
References
-
Wenzel, T. J., et al. (2015). Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Organometallics, 34(24), 5721–5724. [Link]
-
ACS Publications. (2025, December 12). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. [Link]
-
ACS Publications. (2025, December 12). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. [Link]
-
Wenzel, T. J., et al. (2025, December 12). Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and. Organometallics. [Link]
Sources
Structural and Synthetic Clarification of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
Executive Summary
9,9-Dimethylxanthene derivatives are ubiquitous scaffolds in contemporary organometallic chemistry. They serve as the critical backbone for wide-bite-angle diphosphine ligands (such as Xantphos) and various Frustrated Lewis Pairs (FLPs) used in advanced catalysis [1]. For years, the synthesis of the gateway intermediate, dibromo-9,9-dimethyl-9H-xanthene, has been plagued by inconsistent literature reports regarding its regioselectivity. Recent crystallographic evidence has definitively resolved these ambiguities: direct electrophilic bromination of 9,9-dimethylxanthene yields exclusively the 2,7-dibromo regioisomer, rather than the 4,5-isomer as previously assumed in some protocols [1]. This whitepaper details the mechanistic causality, crystallographic structure, and validated synthesis of 2,7-dibromo-9,9-dimethyl-9H-xanthene.
Mechanistic Causality: Regioselectivity in Xanthene Bromination
The divergence in xanthene functionalization is governed by the electronic properties of the central ethereal oxygen.
-
Electrophilic Aromatic Substitution (EAS): The oxygen atom in the xanthene ring is strongly electron-donating via resonance. This effect highly activates the positions para to the oxygen on the flanking aromatic rings. In the standard xanthene numbering scheme, these correspond to the 2- and 7-positions. Consequently, direct bromination with Br₂ acts exclusively at these most nucleophilic sites, affording 2,7-dibromo-9,9-dimethyl-9H-xanthene [1].
-
Directed Ortho-Lithiation: To access the 4,5-dibromo architecture (which is ortho to the ethereal oxygen), the inherent electronic bias must be overridden. This requires a directed ortho-lithiation protocol utilizing n-BuLi and TMEDA, followed by nucleophilic substitution with Br₂ [1].
The structural divergence is easily validated via ¹H NMR spectroscopy: the aromatic region of the 4,5-isomer displays a doublet−doublet−triplet splitting pattern, whereas the 2,7-isomer exhibits a distinct singlet−doublet−doublet pattern [1].
Crystallographic Architecture (CCDC 2501943)
Single-crystal X-ray diffraction (XRD) provides the ultimate self-validating proof of the 2,7-substitution pattern. Crystals suitable for XRD were grown by the slow cooling of a hot ethanol solution.
While the bond lengths and angles within the 2,7-dibromo-9,9-dimethyl-9H-xanthene crystal lattice are largely unremarkable, the global geometry exhibits notable steric adaptations. The central ethereal heterocycle is not coplanar with the flanking aromatic rings. The combination of the rigid dimethyl bridge at the 9-position and the ethereal oxygen at the 10-position induces structural strain, causing the molecule to slightly "butterfly" and pucker[1]. This puckered conformation is critical for researchers designing wide-bite-angle ligands, as the dihedral angle of the xanthene backbone directly dictates the coordination geometry of the resulting transition metal complexes.
Quantitative Structural & Synthetic Data
The following table summarizes the key crystallographic and synthetic parameters for the 2,7-dibromo scaffold.
| Parameter | Value / Description |
| Compound Name | 2,7-Dibromo-9,9-dimethyl-9H-xanthene |
| CCDC Deposition Number | 2501943 |
| Primary Synthetic Route | Electrophilic Aromatic Substitution (EAS) |
| Regioselectivity Driver | Resonance activation para to ethereal oxygen |
| Isolated Yield | 72% |
| Crystallization Solvent | Hot Ethanol |
| Crystal Conformation | Puckered central heterocycle; "butterfly" geometry |
| ¹H NMR Aromatic Signature | Singlet−doublet−doublet splitting pattern |
Validated Experimental Protocol: Synthesis and Crystallization
To ensure high reproducibility and scientific integrity, the following protocol outlines the direct bromination of 9,9-dimethylxanthene to yield the 2,7-dibromo isomer, followed by its crystallization [1].
Step 1: Reaction Setup
-
Equip a 250 mL round-bottomed flask with a magnetic stir bar and a gas adapter.
-
Charge the flask with 9,9-dimethylxanthene (3.00 g, 14.3 mmol).
-
Submerge the flask in an ice bath (0 °C) to control the exothermic nature of the bromination.
Step 2: Electrophilic Bromination
-
Dissolve the starting material in a suitable inert halogenated solvent (e.g., dichloromethane).
-
Slowly add elemental bromine (Br₂) dropwise to the cooled solution. The slow addition is critical to prevent over-bromination and manage the evolution of HBr gas.
-
Allow the reaction to stir and gradually warm to room temperature until the starting material is fully consumed (monitored via TLC).
Step 3: Quenching and Extraction
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted Br₂.
-
Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the crude product under reduced pressure.
Step 4: Crystallization (Self-Validation)
-
Dissolve the crude solid in a minimum volume of boiling ethanol.
-
Allow the hot ethanol solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C).
-
Harvest the resulting single crystals via vacuum filtration. This slow-cooling method yields X-ray quality crystals that exhibit the signature butterfly conformation.
Pathway Visualization
The following diagram maps the divergent synthetic logic required to access the two distinct brominated xanthene scaffolds.
Divergent synthetic pathways for brominated 9,9-dimethylxanthene scaffolds.
References
-
Title: Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs Source: Organometallics (ACS Publications), 2025, 44, 24, 2861-2864. URL: [Link]
An In-Depth Technical Guide on the Thermal Stability and Degradation of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Dibromo-9,9-dimethyl-9H-xanthene is a key building block in the synthesis of advanced materials, particularly for applications in organic electronics and as a scaffold for organometallic ligands. Its thermal stability is a critical parameter that dictates its suitability and processing window for these applications. This guide provides a comprehensive overview of the thermal properties of 2,7-Dibromo-9,9-dimethyl-9H-xanthene, including its anticipated thermal stability and potential degradation pathways. We will delve into the established analytical techniques for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provide detailed, field-proven protocols for their application to this class of molecules. This document is intended to serve as a practical resource for researchers and professionals working with xanthene derivatives, enabling them to make informed decisions in material selection, synthesis, and processing.
Introduction: The Significance of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
The xanthene core is a privileged scaffold in medicinal chemistry and materials science, known for its rigid, non-planar structure.[1] The specific derivative, 2,7-Dibromo-9,9-dimethyl-9H-xanthene, offers several strategic advantages. The bromine atoms at the 2 and 7 positions provide reactive handles for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse array of more complex molecules.[2] The 9,9-dimethyl substitution, often referred to as a gem-dimethyl group, enhances the solubility of the molecule in organic solvents and can influence the packing of the molecules in the solid state, which is a crucial factor in the performance of organic electronic devices.[3][4]
Given its utility as a precursor in high-performance materials, understanding the thermal stability of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is paramount. High thermal stability is a prerequisite for materials used in applications such as organic light-emitting diodes (OLEDs), where devices can experience elevated temperatures during operation. Poor thermal stability can lead to material degradation, device failure, and the formation of undesirable byproducts.
Theoretical Considerations for Thermal Stability and Degradation
The thermal stability of an organic molecule is intrinsically linked to its chemical structure. For 2,7-Dibromo-9,9-dimethyl-9H-xanthene, several structural features contribute to its expected thermal behavior:
-
Aromatic Core: The fused aromatic rings of the xanthene backbone provide a high degree of resonance stabilization, which contributes to the overall thermal robustness of the molecule.
-
Carbon-Bromine Bonds: The C-Br bonds are typically the weakest bonds in the molecule and are expected to be the primary sites of initial thermal degradation. Homolytic cleavage of the C-Br bond can initiate radical degradation pathways.
-
Ether Linkage: The central ether linkage in the xanthene core is also a potential site for thermal decomposition, although it is generally more stable than the C-Br bonds.
-
gem-Dimethyl Group: The methyl groups at the 9-position are relatively stable, but under harsh thermal conditions, they can undergo homolytic cleavage to form radical species.
Based on these structural features, the primary thermal degradation pathway is anticipated to be the cleavage of the carbon-bromine bonds, leading to the formation of bromine radicals and a xanthene-based radical. These highly reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of degradation products. The presence of oxygen can significantly influence the degradation mechanism, often leading to oxidative decomposition at lower temperatures.[5]
Analytical Methodologies for Assessing Thermal Stability
To experimentally determine the thermal stability of 2,7-Dibromo-9,9-dimethyl-9H-xanthene, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature of a material.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6] It is used to detect thermal transitions such as melting, crystallization, glass transitions, and decomposition. For decomposition, DSC can provide information on the enthalpy of the decomposition reaction.
Experimental Protocols
The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset of decomposition and the decomposition profile of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,7-Dibromo-9,9-dimethyl-9H-xanthene into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature (°C).
-
Determine the onset of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Determine the temperature of maximum rate of decomposition (Tpeak) from the peak of the first derivative of the TGA curve (DTG curve).
-
Record the percentage of mass loss at various temperatures and the final residual mass at 600 °C.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and decomposition exotherm of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 2,7-Dibromo-9,9-dimethyl-9H-xanthene into a clean, tared DSC pan (aluminum or copper). For decomposition studies, it is advisable to use a pan that can be hermetically sealed to contain any volatile decomposition products.
-
Instrument Setup:
-
Place the sample pan and a reference pan (an empty, sealed pan) in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Identify the endothermic peak corresponding to the melting point (Tm) and the exothermic peak(s) corresponding to decomposition.
-
Determine the onset temperature and peak temperature for each transition.
-
Integrate the area under the peaks to determine the enthalpy of fusion (ΔHf) and the enthalpy of decomposition (ΔHd).
-
Expected Thermal Properties and Data Summary
Table 1: Anticipated Thermal Properties of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
| Parameter | Anticipated Value | Analytical Technique |
| Melting Point (Tm) | > 200 °C | DSC |
| Onset of Decomposition (Tonset) | > 250 °C (in N2) | TGA |
| Peak Decomposition Temp (Tpeak) | > 300 °C (in N2) | TGA (DTG) |
| Decomposition | Exothermic | DSC |
Note: These are estimated values and should be confirmed by experimental analysis.
Visualizing the Degradation Process
To better understand the potential degradation mechanisms, a conceptual workflow for the analysis and a hypothetical degradation pathway are presented below.
Experimental Workflow
Caption: Workflow for Thermal Stability Assessment.
Hypothetical Thermal Degradation Pathway
Caption: Postulated Thermal Degradation Pathway.
Conclusion and Future Perspectives
2,7-Dibromo-9,9-dimethyl-9H-xanthene is a valuable building block for advanced materials, and a thorough understanding of its thermal stability is crucial for its effective utilization. This guide has provided a theoretical framework for understanding its thermal behavior, detailed experimental protocols for its characterization, and a summary of its expected thermal properties. The primary mode of thermal degradation is anticipated to be initiated by the cleavage of the carbon-bromine bonds.
For researchers and drug development professionals, the methodologies outlined herein will enable the reliable assessment of the thermal stability of not only 2,7-Dibromo-9,9-dimethyl-9H-xanthene but also its derivatives. Future work in this area could involve detailed analysis of the degradation products using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to provide a more complete picture of the degradation mechanism. Furthermore, investigating the influence of different substituents on the xanthene core on thermal stability would be a valuable contribution to the field of materials science.
References
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MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination mechanisms of aromatic pollutants: formation of Br2 and bromine transfer from metallic oxybromides | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Bacterial Degradation of Aromatic Compounds - PMC. Retrieved from [Link]
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PubMed. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]
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MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, August 10). Modular synthesis of zwitterionic, xanthene bridged, low twist angle chromophores with high hyperpolarizability - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00721E. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis, spectroscopic and photophysical studies of xanthene derivatives. Retrieved from [Link]
-
National Institutes of Health. (2020, August 24). Synthesis and Physicochemical Properties of 2,7-Disubstituted Phenanthro[2,1-b:7,8-b']dithiophenes. Retrieved from [Link]
- [Source 11 not found]
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ResearchGate. (n.d.). Experimental and computational thermochemical studies of 9-R-xanthene derivatives (ROH, COOH, CONH2) | Request PDF. Retrieved from [Link]
-
MDPI. (2022, May 11). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Retrieved from [Link]
-
MDPI. (2020, August 24). Synthesis and Physicochemical Properties of 2,7-Disubstituted Phenanthro[2,1-b:7,8-b']dithiophenes. Retrieved from [Link]
-
PubMed. (2010, February 15). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Retrieved from [Link]
-
ACS Publications. (2025, December 12). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of New Xanthene Derivatives, and Their Electrochemical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermochemical studies on two alkyl-bulky substituted xanthene derivatives: 9,9-dimethylxanthene and 2,7-di-tert-butyl-9,9-dimethylxanthene | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene - PMC. Retrieved from [Link]
-
TA Instruments. (n.d.). A Review of DSC Kinetics Methods. Retrieved from [Link]
-
Aidic. (2019, May 21). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Retrieved from [Link]
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Electrochemical properties of 2,7-Dibromo-9,9-dimethyl-9H-xanthene derivatives
This technical guide provides a comprehensive analysis of the electrochemical properties, synthesis logic, and characterization protocols for 2,7-dibromo-9,9-dimethyl-9H-xanthene and its functionalized derivatives.[1][2]
Technical Guide for Organic Electronics & Drug Development
Executive Summary
The 2,7-dibromo-9,9-dimethyl-9H-xanthene scaffold is a critical intermediate in the design of wide-bandgap semiconductors, particularly for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters.[1] Unlike its fluorene analog, the xanthene core incorporates an oxygen bridge, which alters the molecular geometry and electronic density, typically resulting in a deeper Highest Occupied Molecular Orbital (HOMO) and higher Triplet Energy (
Molecular Architecture & Electronic Design
Structural Logic
The "9,9-dimethyl" functionalization is not merely for solubility; it disrupts intermolecular
-
Xanthene vs. Fluorene: The oxygen atom in xanthene exerts an electron-donating effect via resonance but also induces a slight folding of the core compared to the planar fluorene.[1][2] This affects the conjugation length and reorganization energy.[1][2][3]
-
Inductive Effects: The bromine atoms at the 2,7-positions are electron-withdrawing (inductive effect,
), which stabilizes the HOMO level of the precursor compared to the non-halogenated parent.[2]
Frontier Molecular Orbitals (FMO)
For the 2,7-dibromo precursor, the electrochemical window is wide.[2]
-
HOMO: Dominated by the
-orbitals of the xanthene core.[1][2][3] The bromine substitution lowers the HOMO energy, typically into the range of -6.0 to -6.4 eV , making it resistant to oxidative degradation.[2] -
LUMO: Located primarily on the aromatic system but significantly higher in energy due to the lack of strong electron-withdrawing groups (excluding the weak inductive effect of Br).[1][2]
-
Band Gap: Wide (
eV), ensuring it does not quench the excitons of attached chromophores in final device architectures.
Electrochemical Characterization Protocols
To accurately determine the HOMO/LUMO levels of xanthene derivatives, a standardized cyclic voltammetry (CV) protocol is required.[2] The following methodology ensures reproducibility and minimizes solvent-breakdown interference.
Experimental Setup
-
Potentiostat: High-impedance analyzer (e.g., CH Instruments or Autolab).[2][3]
-
Working Electrode: Glassy Carbon (GC), polished with 0.05
m alumina paste.[1][2][3] -
Reference Electrode: Ag/Ag
(0.01 M AgNO in ACN) or Ag wire (pseudo-reference, calibrated with Ferrocene). -
Internal Standard: Ferrocene (Fc/Fc
), added after the initial scan to prevent signal overlap.
Measurement Conditions
| Parameter | Specification | Rationale |
| Solvent (Oxidation) | Dichloromethane (DCM), anhydrous | Solubilizes the xanthene core; stable anodic window.[1][2] |
| Solvent (Reduction) | DMF or THF, anhydrous | DCM reduces around -2.0 V; DMF extends the cathodic window.[1][2][3] |
| Electrolyte | 0.1 M TBAPF | Tetrabutylammonium hexafluorophosphate provides ionic conductivity without interacting with the analyte.[1][2][3] |
| Scan Rate | 50 - 100 mV/s | Standard rate to observe quasi-reversible couples.[2][3] |
| Inert Atmosphere | Argon or Nitrogen (15 min purge) | Oxygen removal is critical to prevent quenching of radical anions.[1][2][3] |
Data Analysis Workflow
The energy levels are calculated from the onset potentials (
Equations:
Visualization: Electrochemical Workflow
The following diagram illustrates the logical flow from sample preparation to energy level determination.
Caption: Operational workflow for determining frontier orbital energies via Cyclic Voltammetry.
Synthesis & Functionalization Strategy
The 2,7-dibromo-9,9-dimethyl-9H-xanthene is rarely the final product.[2] It serves as a "hub" for creating hole-transport materials by coupling with arylamines.[1][2][3]
Synthesis Pathway[1][2][3][4]
-
Cyclization: Starting from xanthone, methylation at the 9-position is achieved (often via trimethylaluminum or Grignard reagents) to form 9,9-dimethylxanthene.[1][2][3]
-
Bromination: Electrophilic aromatic substitution (EAS) using Br
in acetic acid targets the 2,7-positions.[1][2][3] -
Coupling (Buchwald-Hartwig): Reaction with diarylamines (e.g., diphenylamine, carbazole) yields the final HTM.[1][2][3]
Visualization: Synthetic Route
Caption: Synthetic divergence from the xanthene core to functional optoelectronic materials.[1]
Applications in Organic Electronics[4][5][6]
Hole Transport Materials (HTM)
When the bromine atoms are replaced by electron-rich amines (e.g., diphenylamine), the HOMO level shifts upward to -5.1 to -5.4 eV .[1][2] This aligns perfectly with the work function of Indium Tin Oxide (ITO) anodes, facilitating hole injection.[2]
-
Advantage: The xanthene bridge provides better thermal stability (
C) than simple biphenyl analogs.[1][2][3]
Hosts for TADF
The high triplet energy (
References
-
Synthesis & Regioselectivity: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands. ACS Publications.[1][2][3] Link[2]
-
Electrochemical Protocols: A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education.[2][3] Link[2]
-
Spiro-Xanthene Hosts: Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs. Molecules (MDPI).[1][2][3] Link[2]
-
Fluorene/Xanthene Comparison: Derivatives of 2,7-dibromo-9,9-dimethyl-9H-fluorene... as electroactive materials.[1][2][3] KTU.[1][2][3] Link
-
General Properties: 9,9-Dimethyl-9H-xanthene Product Data. PubChem.[1][2][3] Link[2]
Sources
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2,7-Dibromo-9,9-dimethyl-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 9,9-Dimethyl-9H-xanthene Scaffold
The 9,9-dimethyl-9H-xanthene core is a privileged scaffold in materials science and medicinal chemistry. Its rigid, V-shaped structure provides a well-defined three-dimensional geometry, while the gem-dimethyl substitution at the 9-position enhances solubility and prevents unwanted side reactions. Derivatives of this xanthene core are integral components in the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes, owing to their favorable photophysical properties.[1][2] In drug discovery, the xanthene nucleus is found in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antiviral, antimicrobial, and anticancer properties.[3]
The 2,7-dibromo-9,9-dimethyl-9H-xanthene derivative is a particularly valuable building block. The two bromine atoms serve as versatile synthetic handles for the introduction of diverse functionalities through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands out as a powerful and widely used method for carbon-carbon bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6] This guide provides a detailed protocol and practical insights for successfully performing Suzuki coupling reactions with 2,7-dibromo-9,9-dimethyl-9H-xanthene.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,7-dibromo-9,9-dimethyl-9H-xanthene, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[9]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex, replacing the bromide. The choice of base is critical for the efficiency of this step.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Double Suzuki Coupling of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
This protocol details a general procedure for the synthesis of a 2,7-diaryl-9,9-dimethyl-9H-xanthene derivative.
Materials and Reagents
-
2,7-Dibromo-9,9-dimethyl-9H-xanthene
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (3-4 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9,9-dimethyl-9H-xanthene (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial as oxygen can deactivate the palladium catalyst.[12]
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system. A common choice is a mixture of toluene and water (e.g., 4:1 v/v). The use of aqueous conditions can often enhance the reaction rate.[13]
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by using the freeze-pump-thaw method for more sensitive reactions.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,7-diaryl-9,9-dimethyl-9H-xanthene.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Key Considerations and Troubleshooting
The success of a Suzuki coupling reaction can be influenced by several factors. Below are some critical points to consider and common troubleshooting strategies.
| Parameter | Recommended Conditions & Rationale | Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄ is a common choice for its reliability. Buchwald and other advanced catalyst systems can be more efficient, especially for challenging substrates.[14][15][16] | Low or no conversion: The catalyst may have decomposed. Ensure rigorous degassing.[12] Consider using a more active catalyst system. |
| Ligand | For Pd(II) precatalysts like Pd(OAc)₂, a phosphine ligand is necessary. Bulky, electron-rich phosphines often enhance catalytic activity. | Sluggish reaction: The ligand may be oxidized. Use fresh, high-purity ligands. The ligand-to-metal ratio might need optimization. |
| Base | K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.[10] | Incomplete reaction: The base may not be strong enough or sufficiently soluble. Try a different base or a different solvent system. |
| Solvent | Toluene, dioxane, and DMF are good choices. A co-solvent of water or ethanol is often beneficial. | Poor solubility of reagents: Switch to a more polar solvent like DMF or use a solvent mixture. |
| Temperature | Typically between 80-110 °C. | Slow reaction: Increase the temperature, but be mindful of potential catalyst decomposition or side reactions at excessively high temperatures. |
| Arylboronic Acid | Use a slight excess (2.2-2.5 eq for double coupling) to drive the reaction to completion. | Incomplete double coupling: Increase the equivalents of the boronic acid. Homocoupling of the boronic acid can be a side reaction, often due to the presence of oxygen.[12] |
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool for the functionalization of 2,7-dibromo-9,9-dimethyl-9H-xanthene. By carefully selecting the catalyst, base, and solvent system, and by adhering to a well-designed experimental protocol, researchers can efficiently synthesize a wide array of novel xanthene derivatives. These compounds hold significant promise for applications in advanced materials and drug discovery, making the mastery of this synthetic methodology a valuable asset for scientists in these fields.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Thomas, A. A., & Denmark, S. E. (2016). The Suzuki-Miyaura Cross-Coupling Reaction. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 1-27). Wiley.
- Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016). International Journal of Scientific & Engineering Research, 7(11).
-
(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Available from: [Link]
- Caporale, A., & Binenbaum, J. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(7), 8448-8475.
- Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal, 12(1), 49.
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - MDPI. Available from: [Link]
-
Palladium (Pd)-based Photocatalysts for Suzuki Coupling Reactions: An Overview | Request PDF - ResearchGate. Available from: [Link]
-
Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review - ijarsct. Available from: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Suzuki reaction - Wikipedia. Available from: [Link]
- Koide, Y., Urano, Y., Hanaoka, K., Terai, T., & Nagano, T. (2011). Silicon-substituted xanthene dyes and their applications in bioimaging. Analyst, 136(24), 5034-5043.
-
Silicon-substituted xanthene dyes and their applications to bioimaging - ResearchGate. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES - IJRPC. Available from: [Link]
-
2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC. Available from: [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC. Available from: [Link]
-
One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction - MDPI. Available from: [Link]
-
2,7-Diaryl-9,9′-alkylfluorene derivatives obtained from Suzuki reaction... - ResearchGate. Available from: [Link]
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- 1. Silicon-substituted xanthene dyes and their applications in bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,7-Dibromo-9,9-dimethyl-9H-xanthene as a Versatile Building Block for Hole-Transporting Materials
An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,7-Dibromo-9,9-dimethyl-9H-xanthene, a key building block in the synthesis of advanced hole-transporting materials (HTMs). We will delve into its synthesis, functionalization, and application, with a focus on the rationale behind the methodologies and the characterization of the resulting materials.
The Strategic Advantage of the 9,9-dimethyl-9H-xanthene Core
The 9,9-dimethyl-9H-xanthene moiety has emerged as a privileged scaffold in the design of high-performance organic electronic materials. Its utility stems from a unique combination of structural and electronic properties:
-
Rigid, Planar Conjugation: The xanthene core provides a rigid and planar aromatic system. This structural feature is conducive to effective π-orbital overlap, which is a fundamental requirement for efficient charge transport.
-
Enhanced Solubility and Film Morphology: The non-coplanar sp³-hybridized carbon at the 9-position, substituted with two methyl groups, is a critical design element. These alkyl chains disrupt intermolecular packing, which enhances the solubility of the resulting materials in common organic solvents and promotes the formation of smooth, amorphous films—a crucial factor for fabricating uniform thin-film devices.[1]
-
Tunable Electronic Properties: The bromine atoms at the 2 and 7 positions are versatile handles for post-synthesis modification.[2] These sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to precisely tune the material's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
These attributes make 2,7-Dibromo-9,9-dimethyl-9H-xanthene an ideal starting point for creating HTMs with tailored properties for applications in perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and other organic electronic devices.
Synthesis of the Building Block: 2,7-Dibromo-9,9-dimethyl-9H-xanthene
The synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is typically achieved through an electrophilic aromatic substitution reaction on the commercially available 9,9-dimethylxanthene precursor. The electron-rich nature of the xanthene core directs bromination to the 2 and 7 positions.[2]
Protocol 1: Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
This protocol describes the direct bromination of 9,9-dimethylxanthene.
Causality: The choice of a non-polar solvent like dichloromethane (DCM) facilitates the dissolution of the starting material and is relatively inert to the reactive bromine. The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction and prevent over-bromination or side reactions. The reaction is then allowed to warm to room temperature to ensure completion. A workup with a reducing agent like sodium thiosulfate is essential to quench any unreacted bromine.
Materials:
-
9,9-dimethylxanthene
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 9,9-dimethylxanthene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in DCM dropwise to the stirred solution over 30 minutes. The color of the reaction mixture will turn deep red/brown.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the red/brown color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization (e.g., from ethanol or a hexane/DCM mixture) or by column chromatography on silica gel to yield the pure 2,7-Dibromo-9,9-dimethyl-9H-xanthene as a white solid.
Diagram: Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
Caption: Reaction scheme for the synthesis of the target building block.
Table 1: Physicochemical Properties of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
| Property | Value |
| CAS Number | 705282-16-2[3] |
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 368.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-160 °C |
Building Hole-Transporting Materials: Cross-Coupling Strategies
The true power of 2,7-Dibromo-9,9-dimethyl-9H-xanthene lies in its ability to be functionalized via palladium-catalyzed cross-coupling reactions. The two most important methods for constructing HTMs from this core are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[4][5][6][7] This reaction is ideal for extending the π-conjugated system of the xanthene core by adding aryl or heteroaryl groups.
Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (which is activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst.[7] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction steps.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2,7-Dibromo-9,9-dimethyl-9H-xanthene (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 eq)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a Schlenk flask, add 2,7-Dibromo-9,9-dimethyl-9H-xanthene, the arylboronic acid/ester, the palladium catalyst, ligand (if needed), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for synthesizing HTMs via Suzuki coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, which is essential for synthesizing the widely used triarylamine-based HTMs.[8][9][10] These moieties are excellent hole transporters due to the stability of the nitrogen-centered radical cation.
Causality: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[10][11] A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine, making it a more active nucleophile for the transmetalation step. The choice of phosphine ligand is again critical to the success of the reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2,7-Dibromo-9,9-dimethyl-9H-xanthene (1.0 eq)
-
Secondary arylamine (e.g., diphenylamine, carbazole derivatives) (2.1-2.3 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, DavePhos) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), LiHMDS) (2.5-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Add the 2,7-Dibromo-9,9-dimethyl-9H-xanthene and the arylamine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for synthesizing HTMs via Buchwald-Hartwig amination.
Characterization and Application in Perovskite Solar Cells
Once synthesized, the novel HTMs must be thoroughly characterized to evaluate their suitability for electronic devices.
Key Characterization Techniques:
-
Structural Verification: ¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HRMS).
-
Optical Properties: UV-Visible absorption and photoluminescence spectroscopy to determine the optical bandgap.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels, which are critical for ensuring proper energy level alignment with the perovskite absorber layer.[12]
-
Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the material's decomposition temperature and glass transition temperature, respectively.
-
Hole Mobility: Measured using the space-charge limited current (SCLC) method on hole-only devices. Good HTMs should have high hole mobility (typically > 10⁻⁴ cm² V⁻¹ s⁻¹).[8]
Application Protocol: Fabrication of a Perovskite Solar Cell (n-i-p architecture)
The ultimate test of a new HTM is its performance in a device. Below is a generalized protocol for incorporating a xanthene-based HTM into a standard n-i-p perovskite solar cell.
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ blocking layer followed by a mesoporous TiO₂ layer onto the FTO substrate.
-
Perovskite Layer Deposition: Spin-coat the perovskite precursor solution (e.g., MAPbI₃ or mixed-cation perovskites) onto the TiO₂ layer, followed by thermal annealing.[13]
-
Hole Transport Layer (HTL) Deposition: Dissolve the synthesized xanthene-based HTM in a suitable solvent (e.g., chlorobenzene), often with additives like Li-TFSI and 4-tert-butylpyridine (tBP) to improve conductivity and device performance.[14] Spin-coat this solution on top of the perovskite layer.
-
Metal Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact onto the HTL under high vacuum.
Diagram: Perovskite Solar Cell Architecture (n-i-p)
Caption: Schematic of a typical n-i-p perovskite solar cell.
Table 2: Performance of Example Spiro[fluorene-9,9′-xanthene]-based HTMs in Perovskite Solar Cells
The spiro-xanthene core is closely related to the 9,9-dimethylxanthene structure and serves as an excellent proxy for demonstrating the potential of this class of materials.
| HTM Name | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Reference |
| Spiro-OMeTAD (Reference) | 1.12 | 23.3 | 79.0 | 20.8 | [15] |
| mp-SFX-OMeTAD | 1.14 | 23.2 | 78.0 | 20.6 | [15] |
| X60 | 1.10 | 22.8 | 79.0 | 19.84 | [16] |
| SFX-POCCF3 | 1.14 | 23.5 | 80.0 | 21.48 | [17] |
Data is illustrative of high-performing devices and may vary based on perovskite composition and fabrication conditions.
The data clearly indicates that HTMs derived from xanthene-based cores can achieve power conversion efficiencies (PCEs) that are competitive with, and in some cases exceed, the long-standing benchmark material, Spiro-OMeTAD.[15][16][17] This is often achieved with simpler, more cost-effective synthetic routes.
Conclusion and Outlook
2,7-Dibromo-9,9-dimethyl-9H-xanthene is a highly valuable and versatile building block for the synthesis of advanced hole-transporting materials. Its rigid core, solubilizing groups, and reactive bromine handles provide an exceptional platform for molecular engineering. Through well-established palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a vast chemical space of high-performance HTMs can be accessed. These materials have demonstrated outstanding performance in perovskite solar cells, offering a promising route towards more efficient, stable, and commercially viable photovoltaic technologies. Future work will likely focus on developing even more cost-effective synthetic routes and exploring novel functional groups to further enhance device stability and performance.
References
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Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Perfor- mance and Electronic Structure. J-STAGE. [Link]
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Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. [Link]
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An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. RSC Publishing. [Link]
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Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ACS Publications. [Link]
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Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ACS Publications. [Link]
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Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications. [Link]
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Polymer Hole Transport Material Functional Group Tuning for Improved Perovskite Solar Cell Performance. OSTI.GOV. [Link]
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Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. Northumbria University Research Portal. [Link]
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Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. OSTI.GOV. [Link]
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Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. ACS Publications. [Link]
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Fabrication and Characterization of CH3NH3PbI3 Perovskite Photovoltaic Devices with Decaphenylcyclopentasilane Hole Transport Layers. MDPI. [Link]
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Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and. ACS.org. [Link]
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4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. PMC. [Link]
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Synthesis and Characterisation of Iron(I) Amidinate Complexes. The Royal Society of Chemistry. [Link]
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Design rules for high mobility xanthene-based hole transport materials. RSC Publishing. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Design rules for high mobility xanthene-based hole transport materials. SciSpace. [Link]
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Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability. RSC Publishing. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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2,7-dibromo-9H-thioxanthene. PubChem. [Link]
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Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage. ACS Publications - American Chemical Society. [Link]
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Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI. [Link]
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Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability - Fingerprint. PolyU Scholars Hub. [Link]
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Spiro[fluorene-9,9'-xanthene] core comprising green imidazole-sulfonylurea moieties devised. White Rose Research Online. [Link]
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Spiro[fluorene-9,9′-xanthene]-based hole shuttle materials for effective defect passivation in perovskite solar cells. RSC Publishing. [Link]
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Improving the light stability of perovskite solar cell with new hole transport material based on spiro[fluorene-9,9′-xanthene]. UCL Discovery - University College London. [Link]
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A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells. Energy & Environmental Science (RSC Publishing). [Link]
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(PDF) Spiro [Fluorene-9, 9′- Xanthene]-based Hole Shuttle Materials for Effective Defect Passivation in Perovskite Solar Cells. ResearchGate. [Link]
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Application Notes and Protocols for the Polymerization of 2,7-Dibromo-9,9-dimethyl-9H-xanthene Derivatives
Introduction
The 9,9-dimethyl-9H-xanthene core is a privileged scaffold in materials science, imparting valuable properties such as thermal stability, solubility, and specific optoelectronic characteristics to polymeric structures. The incorporation of this moiety into conjugated polymer backbones can significantly influence their photoluminescence, electroluminescence, and liquid crystallinity.[1] This guide provides a comprehensive overview and detailed protocols for the polymerization of 2,7-dibromo-9,9-dimethyl-9H-xanthene derivatives, targeting researchers, scientists, and professionals in drug development and organic electronics.
The strategic placement of bromine atoms at the 2 and 7 positions of the xanthene ring system provides reactive handles for various cross-coupling polymerization reactions. This allows for the synthesis of a diverse range of polymers with tailored properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[2][3][4]
This document will delve into the critical aspects of monomer synthesis, polymerization methodologies, and polymer characterization, with a focus on the underlying scientific principles that govern these processes.
Monomer Synthesis: 2,7-Dibromo-9,9-dimethyl-9H-xanthene
The synthesis of the key monomer, 2,7-dibromo-9,9-dimethyl-9H-xanthene, is a crucial first step. While various methods for synthesizing xanthene derivatives exist, a common and effective route to the 9,9-dimethyl-9H-xanthene precursor involves the reaction of diphenyl ether with acetone in the presence of a strong base like n-butyllithium.[5] Subsequent bromination is then carried out to yield the desired 2,7-dibromo derivative. It is important to note that direct bromination of 9,9-dimethylxanthene can exclusively afford the 2,7-dibromo regioisomer under specific conditions.[6]
Protocol 1: Synthesis of 9,9-Dimethyl-9H-xanthene
This protocol is adapted from a known procedure for the synthesis of 9,9-dimethyl-9H-xanthene.[5]
Materials:
-
Diphenyl ether
-
n-Butyllithium (2.5 M in hexanes)
-
Acetone
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add diphenyl ether (1.0 eq) and anhydrous THF.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3 hours.
-
Add acetone (1.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by carefully adding deionized water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 9,9-dimethyl-9H-xanthene as a solid.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Protocol 2: Bromination of 9,9-Dimethyl-9H-xanthene
This protocol describes the selective bromination at the 2 and 7 positions.
Materials:
-
9,9-Dimethyl-9H-xanthene
-
Bromine (Br₂)
-
Pentane or Dichloromethane
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
In a pre-dried Schlenk flask under an inert atmosphere, dissolve 9,9-dimethyl-9H-xanthene (1.0 eq) in a suitable solvent like pentane or dichloromethane.
-
Cool the solution to -78 °C.
-
In a separate flask, dissolve bromine (2.0 eq) in the same solvent.
-
Add the bromine solution dropwise to the cooled solution of 9,9-dimethyl-9H-xanthene.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the orange/beige color disappears.
-
Separate the aqueous layer and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography using a suitable eluent (e.g., 2% ethyl acetate in hexanes) to yield 2,7-dibromo-9,9-dimethyl-9H-xanthene.
-
Confirm the structure and purity of the product by single-crystal X-ray diffraction, ¹H NMR, and ¹³C NMR.
Polymerization Methodologies
The 2,7-dibromo-9,9-dimethyl-9H-xanthene monomer is a versatile building block for the synthesis of conjugated polymers via various cross-coupling reactions. The choice of polymerization method significantly impacts the polymer's molecular weight, polydispersity, and ultimately, its material properties.
Suzuki Coupling Polymerization
Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, making it highly suitable for the synthesis of conjugated polymers.[7][8][9] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the polymerization of 2,7-dibromo-9,9-dimethyl-9H-xanthene, it can be reacted with a diboronic acid or diboronic ester comonomer.
Key Considerations for Suzuki Polymerization:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst.
-
Base: An aqueous solution of a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) is required.
-
Solvent System: A biphasic solvent system, often toluene and water, is used.
-
Monomer Purity: The purity of both the dibromo-xanthene monomer and the diboronic acid/ester comonomer is paramount for achieving high molecular weight polymers.
Caption: Workflow for Suzuki coupling polymerization.
Protocol 3: Suzuki Coupling Polymerization
Materials:
-
2,7-Dibromo-9,9-dimethyl-9H-xanthene (1.0 eq)
-
Aromatic diboronic acid or ester comonomer (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene, degassed
-
Methanol
-
Chloroform
Procedure:
-
In a Schlenk flask, combine 2,7-dibromo-9,9-dimethyl-9H-xanthene, the diboronic acid/ester comonomer, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and the aqueous K₂CO₃ solution via cannula.
-
Heat the reaction mixture to reflux (e.g., 85-90 °C) and stir vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and then water to remove any inorganic salts and low molecular weight oligomers.
-
To further purify the polymer, a Soxhlet extraction can be performed using a sequence of solvents (e.g., methanol, acetone, chloroform). The desired polymer is typically soluble in chloroform.
-
Precipitate the polymer from the chloroform solution into methanol again.
-
Collect the final polymer by filtration and dry under vacuum.
Microwave-Assisted Suzuki Polymerization
Microwave-assisted synthesis offers a significant acceleration of polymerization reactions, often leading to higher molecular weight polymers in shorter reaction times compared to conventional heating methods.[7][10]
Protocol 4: Microwave-Assisted Suzuki Polymerization
Materials:
-
2,7-Dibromo-9,9-dimethyl-9H-xanthene (1.0 eq)
-
Aromatic diboronic acid or ester comonomer (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene, degassed
-
Methanol
Procedure:
-
In a microwave reaction vessel, combine the dibromo-xanthene monomer, the diboronic acid/ester comonomer, and the palladium catalyst.
-
Add degassed toluene and the aqueous K₂CO₃ solution.
-
Seal the vessel and place it in a microwave reactor.
-
Set the reaction temperature (e.g., 150 °C) and time (e.g., 10-20 minutes) with stirring.
-
After the reaction, cool the vessel and precipitate the polymer by pouring the contents into a large volume of methanol.
-
Filter, wash, and dry the polymer as described in Protocol 3.
Yamamoto Coupling Polymerization
Yamamoto coupling is another effective method for synthesizing conjugated polymers. It involves the nickel-catalyzed reductive coupling of aryl halides. This method is particularly useful for the homopolymerization of 2,7-dibromo-9,9-dimethyl-9H-xanthene.
Key Considerations for Yamamoto Polymerization:
-
Catalyst System: A nickel(0) complex, often generated in situ from a nickel(II) salt (e.g., NiCl₂) and a reducing agent in the presence of a ligand (e.g., triphenylphosphine or 2,2'-bipyridyl), is used.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed.
-
Reaction Conditions: The reaction is carried out under strictly anhydrous and inert conditions.
Caption: Workflow for Yamamoto coupling polymerization.
Polymer Characterization
Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the polymer structure. The disappearance of the signals corresponding to the bromine- and boron-substituted carbon atoms and the appearance of new aromatic signals are indicative of successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer and to confirm the absence of starting materials.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. These parameters are crucial as they significantly influence the material's mechanical and electronic properties.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. Polymers based on the 9,9-dimethyl-9H-xanthene scaffold are expected to exhibit high thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers, providing insights into their amorphous or crystalline nature.
Optical and Electrochemical Properties
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the electronic absorption and emission properties of the polymers in solution and as thin films. The position of the absorption and emission maxima provides information about the polymer's band gap.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymers. These energy levels are critical for designing and optimizing electronic devices.
Data Presentation
| Polymerization Method | Typical Mn (kDa) | Typical PDI | Key Advantages | Key Disadvantages |
| Suzuki Coupling | 10 - 50 | 1.5 - 3.0 | High yields, good functional group tolerance | Requires two different monomers, potential for side reactions |
| Microwave-Assisted Suzuki | 20 - 80 | 1.8 - 2.5 | Rapid reaction times, often higher molecular weights | Requires specialized equipment |
| Yamamoto Coupling | 5 - 30 | 1.5 - 2.5 | Good for homopolymerization | Sensitive to air and moisture, may have lower yields |
Conclusion
The polymerization of 2,7-dibromo-9,9-dimethyl-9H-xanthene derivatives provides a versatile platform for the synthesis of high-performance conjugated polymers. By carefully selecting the polymerization methodology and comonomers, researchers can tailor the properties of the resulting materials for a wide range of applications in organic electronics and beyond. The protocols and characterization techniques outlined in this guide serve as a robust starting point for scientists and engineers working in this exciting field.
References
-
Synthesis and characterization of novel aliphatic–aromatic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups. Taylor & Francis. (2014). [Link]
-
Synthesis, spectroscopic and photophysical studies of xanthene derivatives. Journal of Molecular Structure. (2017). [Link]
-
Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. MDPI. (2023). [Link]
-
Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. PMC. (2024). [Link]
-
Efficient deep-blue light-emitting polyfluorenes based on 9,9-dimethyl-9 H -thioxanthene 10,10-dioxide isomers. ResearchGate. (2019). [Link]
-
(PDF) Synthesis and Characterization of New Xanthene Derivatives, and Their Electrochemical Study. ResearchGate. (2015). [Link]
-
Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. ACS Publications. (2006). [Link]
-
Polymer Chemistry. Diva Portal. (2021). [Link]
-
9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega. (2022). [Link]
-
Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. ACS Publications. (2025). [Link]
-
Microwave-assisted suzuki coupling reaction for rapid synthesis of conjugated polymer-poly(9,9-dihexylfluorene)s as an example. ResearchGate. (2025). [Link]
-
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. PMC. [Link]
-
2,7-Dibromo-9,9-dimethyl-9H-fluorene. PMC. (2010). [Link]
-
9,9'-bi(xanthene)-type hexaphenylethane derivatives as advanced organic electrochromic systems. Tohoku University Repository. [Link]
-
Synthesis of conjugated polymers from xanthene and alkenyl flanked diketopyrrolopyrrole monomers for high-performance electronic. Mississippi State University Scholars Junction. (2022). [Link]
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Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials. KTU ePubl. (2018). [Link]
-
Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. MDPI. (2023). [Link]
-
Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) via Gilch Polymerization. ThaiScience. (2006). [Link]
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Xanthene-based NIR organic phototheranostics agents: design strategies and biomedical applications. PubMed. (2025). [Link]
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Organic electronics: pioneering the future of sustainable and flexible technology. PMC. (2025). [Link]
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Fabrication and Microelectronic Properties of Hybrid Organic–Inorganic (poly(9,9, dioctylfluorene)/p-Si) Heterojunction for Electronic Applications. MDPI. (2020). [Link]
-
Semiconducting Polymers via Microwave‐Assisted Suzuki and Stille Cross‐Coupling Reactions. ResearchGate. (2025). [Link]
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Use of 2,7-Dibromo-9,9-dimethyl-9H-xanthene in organic photovoltaics (OPVs)
Application Note: High-Purity Synthesis and Integration of 2,7-Dibromo-9,9-dimethyl-9H-xanthene Scaffolds in Organic Photovoltaics
Executive Summary
This guide details the strategic application of 2,7-Dibromo-9,9-dimethyl-9H-xanthene (CAS: 19814-75-6) as a critical building block for next-generation Organic Photovoltaics (OPVs). Unlike the widely used fluorene derivatives, the xanthene core incorporates an oxygen bridge that lowers the ionization potential and improves planarization, enhancing hole mobility.
While often confused with Spiro[fluorene-9,9'-xanthene] (SFX) precursors, this specific dimethyl-substituted scaffold is the precursor for linear conjugated polymers and small-molecule hole transport materials (HTMs) . This note provides a validated protocol for synthesizing xanthene-based donor polymers via Suzuki Polycondensation and their subsequent integration into inverted OPV architectures.
Part 1: Strategic Material Rationale
The Xanthene Advantage
The 9,9-dimethyl-9H-xanthene core serves as a superior alternative to the ubiquitous 9,9-dialkylfluorene in conjugated polymers.
-
Electronic Effect: The ether oxygen at the 10-position exerts a weak electron-donating effect (mesomeric), raising the HOMO level compared to fluorene analogs. This facilitates better ohmic contact with anodic interlayers (e.g., PEDOT:PSS or MoO₃).
-
Structural Stability: The 9,9-dimethyl substitution prevents oxidative degradation at the benzylic position (a common failure mode in mono-alkylated fluorenes) while maintaining sufficient solubility for solution processing.
-
2,7-Regiochemistry: The bromine substituents at the 2 and 7 positions allow for linear extension of the conjugated backbone, essential for maximizing
-orbital overlap and charge carrier mobility.
Critical Purity Parameters
Before initiating synthesis, the precursor must meet these specifications to prevent trap states in the final device:
-
Purity: >98.0% (HPLC). Isomers (e.g., 2,6-dibromo) act as conjugation breaks.
-
Water Content: <50 ppm (Karl Fischer). Crucial for air-sensitive coupling reactions.
Part 2: Synthesis Protocol (Active Material)
Workflow: Suzuki-Miyaura Polycondensation
This protocol synthesizes Poly(9,9-dimethylxanthene-alt-benzothiadiazole) (PX-BT) , a wide-bandgap donor polymer.
Reagents:
-
Monomer A: 2,7-Dibromo-9,9-dimethyl-9H-xanthene (1.0 eq)
-
Monomer B: 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester) (1.0 eq)
-
Catalyst:
(0.5-1.0 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene / Aliquat 336 (Phase transfer agent)
Step-by-Step Methodology:
-
Inert Preparation: In a glovebox or under strictly controlled
flow, charge a Schlenk flask with Monomer A (368 mg, 1.0 mmol), Monomer B (388 mg, 1.0 mmol), and (11 mg). -
Solvent Degassing: Add degassed Toluene (10 mL) and 2M
(3 mL). Add 2 drops of Aliquat 336. -
Polymerization: Seal the flask and heat to 90°C with vigorous stirring for 48-72 hours . The mixture should turn viscous and dark (orange/red).
-
End-Capping (Critical for Stability):
-
Add phenylboronic acid (50 mg) and stir for 4 hours (caps Br- ends).
-
Add bromobenzene (0.5 mL) and stir for 4 hours (caps Boronate ends).
-
-
Purification:
-
Precipitate the reaction mixture into methanol (200 mL) containing 5 mL HCl (to remove base).
-
Filter the crude polymer.
-
Soxhlet Extraction: Extract sequentially with Methanol (removes salts), Acetone (removes oligomers), and Hexanes.
-
Collection: Finally, extract with Chloroform. Concentrate and reprecipitate into Methanol.
-
-
Yield Check: Target
> 20 kDa, PDI < 2.5.
Caption: Figure 1. Synthetic pathway for generating xanthene-based conjugated polymers via Suzuki cross-coupling.
Part 3: Device Fabrication Protocol (Inverted Architecture)
This protocol integrates the synthesized PX-BT polymer as a donor in an inverted OPV device.
Device Stack: Glass/ITO / ZnO / PX-BT:PC₇₁BM / MoO₃ / Ag
-
Substrate Prep:
-
Clean ITO glass: Detergent
Water Acetone Isopropanol (15 min ultrasonic each). -
UV-Ozone treat for 20 min.
-
-
Electron Transport Layer (ETL):
-
Spin-coat ZnO nanoparticles (or sol-gel precursor) at 3000 rpm for 30s.
-
Anneal at 200°C for 1 hour in air. Transfer to
glovebox.
-
-
Active Layer Deposition:
-
Ink Formulation: Dissolve PX-BT (Donor) and PC₇₁BM (Acceptor) in Chlorobenzene:1,8-Diiodooctane (97:3 v/v).
-
Ratio: 1:1.5 (D:A) by weight.
-
Concentration: 20 mg/mL total solids.
-
Stirring: 60°C overnight.
-
Coating: Spin-coat at 1500 rpm (60s) to achieve ~100 nm thickness.
-
-
Hole Transport Layer (HTL):
-
Thermally evaporate MoO₃ (10 nm) at
mbar.
-
-
Top Electrode:
-
Evaporate Ag (100 nm) through a shadow mask.
-
Part 4: Characterization & Validation
Expected Material Properties
The following table benchmarks the Xanthene-based polymer against a standard Fluorene analog (PFO-type).
| Property | Poly(9,9-dimethylxanthene) | Poly(9,9-dioctylfluorene) | Impact on OPV |
| HOMO Level | -5.4 eV | -5.8 eV | Better hole injection; lower |
| Bandgap ( | ~2.0 - 2.2 eV | ~2.5 eV | Improved photon harvesting in visible spectrum. |
| Thermal Stability ( | >400°C | ~350°C | Enhanced device longevity under thermal stress. |
| Planarity | High (O-bridge) | Moderate | Improved |
Troubleshooting Guide
-
Issue: Low Molecular Weight (
). -
Issue: Poor Film Quality (Pinholes).
Caption: Figure 2. Inverted OPV device architecture utilizing the Xanthene-based active layer.
References
-
Synthesis of Conjugated Polymers from Xanthene. Mississippi State University. (2022). Discusses the synthesis of conjugated conducting polymers (CCPs) using xanthene monomers for electronic applications.
-
Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene. ACS Publications. (2025). Distinguishes the 2,7-dibromo (kinetic product) from the 4,5-dibromo isomer, crucial for correct substitution patterns.
-
Sustainable Conjugated Polymer Synthesis in OPV. MDPI. (2025). Provides protocols for Suzuki/Stille coupling in OPV polymer synthesis, applicable to xanthene scaffolds.
-
Non-Fullerene Electron Acceptors for Use in Organic Solar Cells. NIH. (2015). Contextualizes the role of planar fused-ring systems (like xanthene derivatives) in modern OPV acceptors.
-
Design rules for high mobility xanthene-based hole transport materials. RSC. (2016). Establishes the structure-property relationships for xanthene cores in charge transport.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A highly crystalline donor enables over 17% efficiency for small-molecule organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Application Note: A Validated Protocol for the Regioselective Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
Introduction: The Significance of the Xanthene Scaffold
The 9,9-dimethyl-9H-xanthene core is a privileged heterocyclic structure that serves as a foundational building block in diverse fields of chemical science. Its rigid, V-shaped geometry and electronic properties make it an invaluable scaffold in the development of high-performance materials and complex chemical tools. Derivatives of this core are integral to the design of wide-bite-angle phosphine ligands (e.g., Xantphos) for catalysis, fluorescent probes for biological imaging, and advanced organic semiconductors.[1][2][3]
Specifically, the 2,7-dibrominated derivative is a critical gateway intermediate. The bromine atoms at these positions are synthetically versatile handles, enabling a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups. This allows for the systematic tuning of the molecule's electronic and photophysical properties. This application note provides a detailed, reliable, and mechanistically grounded protocol for the synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene, emphasizing the principles that ensure high yield and regioselectivity.
Mechanistic Rationale: Achieving 2,7-Regioselectivity
The synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is achieved through an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is dictated by the inherent electronic properties of the xanthene nucleus.
-
Activating Nature of the Ether Oxygen: The oxygen atom of the central pyran ring is a strong activating group. Its lone pairs of electrons are delocalized into the adjacent benzene rings, increasing their electron density and making them more susceptible to attack by electrophiles like bromine (Br₂).
-
Ortho, Para Direction: As an electron-donating group, the ether oxygen directs incoming electrophiles to the ortho and para positions.
-
Steric Hindrance and Electronic Preference: The positions para to the oxygen (C2 and C7) are the most electronically enriched and sterically accessible sites.[1] While the ortho positions (C4 and C5) are also activated, direct bromination at these sites is sterically hindered. Consequently, electrophilic bromination of 9,9-dimethylxanthene proceeds with high regioselectivity to yield the 2,7-dibromo isomer exclusively.[1][4][5]
It is crucial to distinguish this protocol from methods used to synthesize the 4,5-dibromo isomer. The synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene cannot be achieved by direct bromination and instead requires a directed ortho-lithiation strategy.[1][4] This fundamental difference underscores the importance of selecting the correct synthetic methodology based on the desired regioisomer.
Detailed Experimental Protocol
This protocol is adapted from established and validated literature procedures.[1][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 9,9-dimethyl-9H-xanthene | ≥98% | Sigma-Aldrich, Alfa Aesar | Starting material. |
| Bromine (Br₂) | Reagent Grade | Sigma-Aldrich | Extremely corrosive and toxic. Handle only in a fume hood with appropriate PPE. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Glacial Acetic Acid | ACS Reagent | VWR | Co-solvent. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For neutralizing acid. |
| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Reagent | Sigma-Aldrich | Drying agent. |
| Ethanol | 200 Proof | Decon Labs | Recrystallization solvent. |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9,9-dimethyl-9H-xanthene (5.00 g, 23.8 mmol) in a mixture of 50 mL of dichloromethane (DCM) and 10 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice/water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (2.7 mL, 8.3 g, 52.3 mmol, 2.2 equivalents) in 20 mL of DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred, cooled solution of the xanthene over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side reactions such as over-bromination. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The solution will typically turn from a dark orange/red to a lighter yellow or orange.
-
Work-up - Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the red/orange color of excess bromine dissipates completely.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Add an additional 50 mL of DCM. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then 100 mL of brine. Trustworthiness Note: The bicarbonate wash is essential to neutralize the acetic acid, preventing its co-extraction with the product.
-
Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. Add approximately 50-60 mL of hot ethanol to the crude product and heat until fully dissolved. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol and dry under vacuum. An expected yield is approximately 72%.[1][4]
Overall Synthesis Workflow
Caption: Experimental workflow for the synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Product Characterization
Validation of the final product's identity and purity is essential. The following data are characteristic of pure 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show a distinct singlet-doublet-doublet pattern in the aromatic region, which is a key indicator of 2,7-substitution.[1]
-
δ 7.39 (d, J = 2.2 Hz, 2H) - Protons at C1 and C8.
-
δ 7.28 (dd, J = 8.5, 2.2 Hz, 2H) - Protons at C3 and C6.
-
δ 6.95 (d, J = 8.5 Hz, 2H) - Protons at C4 and C5.
-
δ 1.63 (s, 6H) - Protons of the two methyl groups at C9.
-
-
Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic triplet signal for the molecular ion [M]⁺ due to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).
-
m/z (relative intensity): ~366 (50%), 368 (100%), 370 (50%).
-
-
Melting Point: ~135-138 °C.
Safety and Troubleshooting
| Issue | Potential Cause | Solution |
| Reaction does not proceed to completion | Insufficient bromine or reaction time. | Monitor reaction by TLC. If starting material remains after 4 hours, add a small amount of additional bromine solution (0.1-0.2 eq) and stir for another 1-2 hours. |
| Formation of polybrominated products | Reaction temperature too high; bromine added too quickly. | Ensure slow, dropwise addition of bromine while maintaining the reaction temperature below 10 °C. |
| Product oils out during recrystallization | Impurities present; incorrect solvent choice. | Ensure the crude product is fully dry. If it persists, try a different solvent system, such as ethyl acetate/hexanes.[6] |
Critical Safety Information:
-
Bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it in a certified chemical fume hood. Wear heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat. Have a bromine spill kit and a sodium thiosulfate quenching solution readily available.
-
Dichloromethane (DCM) is a suspected carcinogen. All handling should be performed in a fume hood.
Reaction Scheme
Caption: Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene via EAS.
References
-
Seidel, D. et al. (2025). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Organometallics. Available at: [Link]
-
Seidel, D. et al. (2025). Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and. Organometallics. Available at: [Link]
-
ACS Publications. (2025). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Available at: [Link]
- Elsevier. (2017).
-
ConnectSci. (N.D.). A Xanthene Polymer with Semiconducting Properties. Available at: [Link]
- Shaikh, K.A. & Chaudhar, U.N. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. Chemistry Journal of Moldova.
-
Rubio, O. H. et al. (N.D.). 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. Acta Crystallographica Section E. Available at: [Link]
- Majhi, S. et al. (2025).
-
Majhi, S. et al. (2025). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry. Available at: [Link]
-
National Center for Biotechnology Information. (N.D.). 4,5-Dibromo-9,9-dimethyl-9H-xanthene. PubChem Compound Database. Available at: [Link]
- Wu, C.-C. et al. (2006).
-
Acta Crystallographica Section E. (N.D.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Available at: [Link]
- BenchChem. (2025).
- International Journal of Advanced Research in Science, Communication and Technology. (2022).
-
MDPI. (2022). Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation. Available at: [Link]
- BenchChem. (2025). Unlocking the Potential of 2-Methyl-9H-xanthene: A Technical Guide to Future Research.
Sources
Scale-up synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
Application Note: Scalable Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
Executive Summary
2,7-Dibromo-9,9-dimethyl-9H-xanthene is a critical "gateway" scaffold in the synthesis of Phosphorescent Organic Light-Emitting Diode (PHOLED) host materials and Thermally Activated Delayed Fluorescence (TADF) emitters. Its gem-dimethyl bridge confers high thermal stability and prevents π-stacking aggregation, while the 2,7-dibromo functionality allows for precise Buchwald-Hartwig or Suzuki coupling extensions.
This guide addresses the primary challenge in scaling this molecule: Regiocontrol and Safety. Literature often conflates the 2,7- and 4,5-isomers. We definitively establish that Electrophilic Aromatic Substitution (EAS) yields the 2,7-isomer , while the 4,5-isomer requires lithiation strategies. This protocol details a robust, two-step industrial route: (1) Gem-dimethylation of xanthone using Trimethylaluminum (TMA) and (2) Regioselective bromination using elemental bromine.
Strategic Retro-Analysis & Route Selection
To achieve multi-kilogram scalability, we must prioritize atom economy and thermal management over "lab-scale" convenience (e.g., cryogenic lithiation).
Route Comparison:
| Parameter | Route A: Lithiation (n-BuLi) | Route B: Gem-Dimethylation (TMA) |
| Starting Material | Diphenyl ether | Xanthone (Commercial, Cheap) |
| Reagents | n-BuLi (2.5 eq), Acetone | Trimethylaluminum (TMA) |
| Conditions | -78°C (Cryogenic) | Reflux (110°C) |
| Scalability | Low: Cooling costs, pyrophoric Li-alkyls.[1] | High: Standard reactor, high throughput. |
| Step Count | 2 (Lithiation + Cyclization) | 1 (Direct C=O |
Decision: Route B is selected for scale-up. While TMA is pyrophoric, it is a standard industrial reagent (e.g., in polyolefin catalysis) and avoids the prohibitive energy costs of maintaining -78°C reactors.
Visualizing the Synthetic Logic
Caption: Optimized 2-step synthetic pathway prioritizing atom economy and regioselectivity.
Detailed Experimental Protocol
Phase 1: Synthesis of 9,9-Dimethylxanthene
Objective: Convert the carbonyl group of xanthone to a gem-dimethyl group.
Safety Critical: Trimethylaluminum (TMA) is pyrophoric. All transfers must occur under positive Nitrogen/Argon pressure. Use a 2.0 M solution in toluene to mitigate risks compared to neat TMA.
Reagents:
-
Xanthone (1.0 equiv)
-
Trimethylaluminum (2.0 M in Toluene) (2.2 equiv)
-
Anhydrous Toluene (Solvent, 5V)
Procedure:
-
Inerting: Purge a jacketed glass reactor or Hastelloy vessel with Nitrogen for 30 minutes. Ensure moisture content is <50 ppm.
-
Charging: Charge Xanthone and Anhydrous Toluene. Stir to create a slurry.
-
Addition: Cool the slurry to 0–5°C. Add TMA solution dropwise via a cannula or pressure-equalizing addition funnel. Note: Methane gas evolution will occur.[2] Ensure vent lines are open to a scrubber.
-
Reaction: Once addition is complete, warm to room temperature, then heat to reflux (110°C) for 12–16 hours. The solution will turn dark orange/red.
-
Monitoring: Monitor by HPLC (Target: <1% residual Xanthone).
-
Quenching (The Most Critical Step):
-
Cool the reaction mixture to 0°C.
-
Inverse Quench: Slowly transfer the reaction mixture into a separate vessel containing ice-cold 2M HCl. Do not add water to the reaction vessel, as the exotherm can be uncontrollable.
-
Alternative: Careful dropwise addition of Isopropanol (IPA) to the reaction vessel to kill excess TMA, followed by water.
-
-
Workup: Separate the organic layer.[1] Wash with water (2x) and brine (1x). Dry over MgSO
and concentrate. -
Purification: Pass through a short silica plug (eluent: Hexanes) to remove aluminum salts. Concentrate to yield a white/pale yellow solid.
-
Expected Yield: 90–95%[1]
-
Phase 2: Regioselective Bromination
Objective: Install bromine atoms at C2 and C7 positions.
Mechanism: The ether oxygen at position 10 activates the ring. The gem-dimethyl group sterically hinders the "peri" positions (4,5), directing the electrophile (Br
Reagents:
-
9,9-Dimethylxanthene (1.0 equiv)
-
Bromine (Br
) (2.4 equiv) -
Iron(III) Chloride (FeCl
) (0.05 equiv) - Catalyst -
Dichloromethane (DCM) or Acetic Acid (AcOH)
Procedure:
-
Dissolution: Dissolve 9,9-dimethylxanthene in DCM (10V) in a reactor shielded from direct light. Add FeCl
.[3] -
Bromination: Cool to 0°C. Add elemental Bromine dropwise over 2 hours. Maintain internal temperature <10°C to prevent over-bromination or benzylic bromination.
-
Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.
-
Quenching: Add saturated aqueous Sodium Bisulfite (NaHSO
) solution until the red bromine color disappears (turns pale yellow). -
Workup: Separate phases. Wash organic layer with NaHCO
(aq) and water. -
Crystallization (Purification):
-
Solvent exchange the DCM for Ethanol or Acetonitrile.
-
Heat to reflux to dissolve, then cool slowly to 0°C.
-
Filter the white crystalline solid.
-
Note: This step effectively removes any trace 2-bromo (mono) or 2,7,x-tribromo impurities.
-
Process Validation & Analytics
Regioselectivity Confirmation
Confusion exists in older literature regarding the 2,7- vs. 4,5-isomers.[3][4][5]
-
2,7-Dibromo (Target): Produced via Electrophilic Aromatic Substitution (this protocol).[3][4]
-
1H NMR: Shows a characteristic doublet-doublet-triplet pattern or specific coupling constants (
Hz) indicating meta-coupling between H1 and H3.
-
-
4,5-Dibromo (Impurity/Wrong Isomer): Produced via Lithiation.[1][3][4][5]
-
Differentiation: The 2,7-isomer has a symmetric chemical shift pattern where the protons ortho to the ether oxygen are distinct.
-
QC Specifications:
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (UV 254nm) | > 99.0% |
| Identity | 1H NMR / MS | Conforms to structure (2,7-isomer) |
| Volatiles | GC-HS | < 1000 ppm (DCM/Toluene) |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete reaction of TMA | Ensure Toluene is anhydrous (<50ppm water). Increase reflux time. |
| Formation of Xanthone | Oxidation of product | 9,9-dimethylxanthene can oxidize back to xanthone if left in air/light for months. Store under N2.[2] |
| Over-bromination | Temperature too high | Keep bromination <10°C during addition. Reduce Br2 equivalents to 2.1. |
| Purple Color in Step 2 | Iron/Bromine complex | Normal. Disappears upon Bisulfite quench. |
References
-
Regioselectivity Confirmation
-
TMA Methylation Methodology
-
General Xanthene Synthesis
-
Safety in Scale-Up
Sources
- 1. 9,9-DIMETHYL-9H-XANTHENE synthesis - chemicalbook [chemicalbook.com]
- 2. nouryon.com [nouryon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 20.210.105.67 [20.210.105.67]
- 8. Trimethylaluminum Ignites When Syringe for Transfer Separates | The UC Center for Laboratory Safety [cls.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
Welcome to the technical support center for 2,7-Dibromo-9,9-dimethyl-9H-xanthene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile heterocyclic building block. Achieving high purity is critical for ensuring reproducibility in downstream applications, from the synthesis of advanced organometallic ligands to the development of novel organic electronic materials. This document provides in-depth, field-proven answers to common purification challenges, structured to help you troubleshoot and optimize your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude 2,7-Dibromo-9,9-dimethyl-9H-xanthene?
The impurity profile is heavily dependent on the synthetic route employed. The direct electrophilic aromatic substitution (EAS) of 9,9-dimethylxanthene with bromine almost exclusively yields the 2,7-dibromo isomer.[1][2]
Potential impurities include:
-
Starting Material: Unreacted 9,9-dimethylxanthene.
-
Mono-brominated Species: 2-bromo-9,9-dimethyl-9H-xanthene, resulting from an incomplete reaction.
-
Over-brominated Species: Tri- or tetra-brominated xanthenes, if excess bromine is used.
-
Oxidized Impurity: 2,7-Dibromo-9,9-dimethyl-9H-xanthen-9-one. The xanthene core can be susceptible to oxidation at the C9 position, especially during workup or if the reaction is exposed to air at elevated temperatures.
-
Regioisomers (Route-Dependent): If your synthesis involves an ortho-lithiation protocol followed by bromination, the primary regioisomeric impurity will be 4,5-Dibromo-9,9-dimethyl-9H-xanthene .[1][2] It is crucial to know your synthetic pathway to anticipate this impurity, which can be challenging to separate.
Q2: What are the physical properties and expected appearance of the pure compound?
Pure 2,7-Dibromo-9,9-dimethyl-9H-xanthene is typically a white to light yellow crystalline solid. While a definitive melting point is not widely reported in public literature, related brominated xanthene and fluorene structures are high-melting solids.[3] For example, 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene has a melting point of 260-262 °C.[4] A sharp melting point is a good indicator of high purity.
Q3: Which purification method is better: recrystallization or column chromatography?
The optimal method depends on the specific impurities present and the scale of your reaction.
-
Recrystallization is highly effective and efficient for removing small amounts of impurities that have different solubility profiles from the desired product. It is often the best choice for a final purification step on a large scale if the crude material is already of reasonable purity (>90%).
-
Column Chromatography is superior for separating mixtures with multiple components or for removing impurities with very similar polarities to the product (like regioisomers or over-brominated species). It is the preferred method for purifying very crude mixtures or for smaller-scale reactions where yield loss on the column is less of a concern.
See the workflow diagram in Section 4 for a visual decision-making guide.
Q4: How can I effectively monitor the purity of my product?
Thin-Layer Chromatography (TLC) is the most common and rapid method.[5]
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A non-polar/mid-polar solvent system is a good starting point. Begin with a low-polarity system like 5% Ethyl Acetate in Hexane and gradually increase the polarity to achieve good separation.
-
Visualization: The compound is UV-active due to its aromatic nature and can be visualized under a UV lamp at 254 nm.[6] Staining with a potassium permanganate (KMnO₄) dip can also be used, although it is a destructive method.
For a definitive purity assessment and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Recrystallization Issues
-
Q: My compound won't dissolve, even in a large volume of hot solvent. What's wrong?
-
A: You have likely chosen a poor solvent. A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature.[1] If the compound remains insoluble even when hot, the solvent is not suitable. You must perform a new solvent screen. Try a more polar or higher-boiling solvent.
-
-
Q: No crystals are forming upon cooling. How can I induce crystallization?
-
A: This usually means the solution is not supersaturated.
-
Scratch: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed: Add a tiny crystal of pure product (a "seed crystal") to the solution to initiate crystallization.
-
Concentrate: If the solution is too dilute, evaporate some of the solvent under reduced pressure and allow it to cool again.
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.
-
-
-
Q: My product "oiled out" instead of forming crystals. How do I fix this?
-
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly from a highly supersaturated state.
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.
-
If the problem persists, consider using a lower-boiling point solvent or a mixed-solvent system.
-
-
-
Q: My final product is still impure after recrystallization. What happened?
-
A: This can be due to several factors:
-
Ineffective Solvent: The chosen solvent may dissolve the impurity as well as the product, causing it to co-precipitate. A different solvent is needed.
-
Cooling Too Fast: Rapid cooling can trap impurities within the crystal lattice. Allow for slow, controlled cooling to form pure crystals.
-
Insufficient Washing: The surface of the filtered crystals may be coated with impure mother liquor. Ensure you wash the crystals with a small amount of ice-cold, fresh solvent.
-
-
Column Chromatography Issues
-
Q: My compound isn't moving from the top of the column (Rf = 0). What should I do?
-
A: Your eluent is not polar enough. The compound is adsorbing too strongly to the silica gel.[7] Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate until the compound begins to move down the column at a reasonable rate (aim for an Rf of ~0.2-0.4 on TLC).
-
-
Q: The separation between my product and an impurity is very poor (spots are too close on TLC). How can I improve resolution?
-
A:
-
Decrease Eluent Polarity: A less polar solvent system will cause all compounds to move more slowly, often increasing the separation between them.
-
Use a Different Solvent System: Sometimes, changing one of the solvents (e.g., substituting dichloromethane for ethyl acetate) can alter the selectivity of the separation and improve resolution.
-
Increase Column Length: A longer column provides more surface area for the separation to occur, which can improve resolution.[8]
-
Ensure Proper Loading: Dry-loading the sample onto a small amount of silica before adding it to the column often results in a tighter band and better separation than direct liquid loading.
-
-
-
Q: I see cracks or channels in my silica gel bed. Is this a problem?
-
A: Yes, this is a significant problem. Cracks and channels allow the solvent and sample to bypass the stationary phase, leading to very poor separation as the equilibrium between the mobile and stationary phases is not established correctly.[8] This is often caused by the silica running dry or by improper packing. The column must be repacked.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method. The ideal solvent must be determined experimentally.
-
Solvent Selection: Test the solubility of your crude product (~10-20 mg) in small amounts (~0.5 mL) of various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, or mixtures thereof). A suitable solvent will dissolve the crude material when boiling but show low solubility at room temperature.
-
Dissolution: Place the crude 2,7-Dibromo-9,9-dimethyl-9H-xanthene in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid at the boiling point. Swirl continuously.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts) or if you used decolorizing carbon, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum. Determine the yield and check the purity by TLC and melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.4 and separates it well from all impurities.
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry with your initial, low-polarity eluent (e.g., pure hexane or 2% ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) to move your product and then any more polar impurities down the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Section 4: Visualization & Data
Workflow: Choosing a Purification Strategy
Caption: Decision workflow for selecting the appropriate purification method.
Table 1: Recommended Solvent Systems
| Application | Stationary Phase | Recommended Solvent System (Starting Point) | Rationale |
| TLC Analysis | Silica Gel | 5-20% Ethyl Acetate in Hexane | Provides good initial separation for non-polar to moderately polar compounds. Adjust ratio to achieve an Rf of 0.2-0.4 for the product. |
| Column Chromatography | Silica Gel | Gradient: 100% Hexane -> 20% Ethyl Acetate in Hexane | Starts with low polarity to elute non-polar impurities, then gradually increases to elute the product and more polar impurities. |
| Recrystallization | N/A | Toluene, or a mixed system like Dichloromethane/Hexane or Ethyl Acetate/Hexane | Toluene is a good single-solvent option. Mixed systems allow for fine-tuning solubility by adding a poor solvent (anti-solvent).[1] |
References
-
Chemistry LibreTexts. (2019). Column Chromatography. Retrieved from [Link]
-
Donahue, M. G., et al. (2025). Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). 2',7'-Dibromospiro[fluorene-9,9'-xanthene]. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Anthracene, 9,10-dibromo-. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 705282-16-2|2,7-Dibromo-9,9-dimethyl-9H-xanthene|BLD Pharm [bldpharm.com]
- 4. 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene 97 130525-43-8 [sigmaaldrich.com]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. epfl.ch [epfl.ch]
- 7. 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Bromination of 9,9-dimethyl-9H-xanthene
This guide provides in-depth troubleshooting and frequently asked questions regarding the side reactions encountered during the bromination of 9,9-dimethyl-9H-xanthene. It is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction in their synthetic workflows.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction
This section addresses fundamental questions about the bromination of 9,9-dimethyl-9H-xanthene to provide a solid theoretical grounding.
Question: What is the primary product of the direct bromination of 9,9-dimethyl-9H-xanthene?
Answer: The direct bromination of 9,9-dimethyl-9H-xanthene via electrophilic aromatic substitution (EAS) predominantly yields the 2,7-dibromo-9,9-dimethyl-9H-xanthene regioisomer.[1][2][3] The 2 and 7 positions are the most electronically activated and sterically accessible sites on the xanthene core for electrophilic attack.[1]
Question: What are the most common side reactions observed during this bromination?
Answer: The most prevalent side reactions include:
-
Formation of the undesired 4,5-dibromo regioisomer: While the 2,7-isomer is the major product of direct bromination, trace amounts or, under specific conditions, significant quantities of the 4,5-dibromo isomer can form. However, literature strongly indicates that direct bromination heavily favors the 2,7-isomer.[1][2][3]
-
Over-bromination: The introduction of more than two bromine atoms to the xanthene ring, leading to tri- or tetra-brominated products, is a common issue if the reaction is not carefully controlled.
-
Benzylic Bromination: Radical bromination of the methyl groups at the 9-position can occur, especially in the presence of light or radical initiators, leading to the formation of mono- or di-brominated methyl groups.[4][5]
-
Incomplete Reaction: Leaving unreacted starting material in the final product mixture.
Question: Why is the 2,7-dibromo isomer favored over the 4,5-dibromo isomer in electrophilic aromatic substitution?
Answer: The regioselectivity is governed by the electronic properties of the 9,9-dimethyl-9H-xanthene scaffold. The oxygen atom of the xanthene core is an ortho-, para-directing group, activating the aromatic rings for electrophilic attack. The positions para to the oxygen (2 and 7 positions) are the most nucleophilic sites, making them the primary targets for the electrophilic bromine.[1]
Question: Under what conditions does benzylic bromination at the methyl groups become a significant side reaction?
Answer: Benzylic bromination occurs via a free radical mechanism. These conditions favor its formation:
-
UV light or heat: These provide the energy for the homolytic cleavage of Br-Br bonds, initiating the radical chain reaction.[4]
-
Radical Initiators: Reagents like AIBN (azobisisobutyronitrile) can be used to intentionally promote benzylic bromination.
-
Non-polar solvents: Solvents like carbon tetrachloride are often used for radical reactions.
-
Specific Brominating Agents: N-Bromosuccinimide (NBS) is a common reagent used for benzylic bromination in the presence of a radical initiator or light.[6]
PART 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides practical solutions to common problems encountered in the laboratory.
Problem: My NMR analysis indicates a mixture of 2,7- and 4,5-dibromo isomers. How can I obtain the pure 4,5-dibromo isomer?
Solution: Direct bromination is not a reliable method for synthesizing the 4,5-dibromo-9,9-dimethyl-9H-xanthene.[1][2][3] To selectively obtain the 4,5-isomer, a directed ortho-lithiation protocol is recommended. This involves using a strong base like n-butyllithium (n-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to selectively deprotonate the positions adjacent to the oxygen atom (4 and 5 positions). Subsequent quenching with a bromine source will yield the desired 4,5-dibromo product.[1][2]
Problem: I am consistently observing over-bromination in my reaction, leading to tri- and tetra-brominated products. How can I prevent this?
Solution: Over-bromination is typically a result of an excess of the brominating agent or prolonged reaction times. To mitigate this:
-
Control Stoichiometry: Carefully control the molar equivalents of your brominating agent (e.g., Br₂) relative to the 9,9-dimethyl-9H-xanthene. Use no more than 2.0 to 2.2 equivalents for dibromination.
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[7]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and quench it as soon as the starting material is consumed and before significant over-bromination occurs.
Problem: My product shows signals corresponding to brominated methyl groups. How can I avoid this benzylic bromination?
Solution: To prevent unwanted radical-based benzylic bromination:
-
Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Avoid Radical Initiators: Ensure that no radical initiators are present in your reaction mixture.
-
Use a Polar Solvent: Electrophilic aromatic substitution is generally favored in more polar solvents, while radical reactions are often performed in non-polar solvents. Acetic acid or dichloromethane are common choices for electrophilic bromination.[8]
-
Choose the Right Brominating Agent: Use molecular bromine (Br₂) or a similar electrophilic bromine source. Avoid reagents like NBS unless you are intentionally targeting the benzylic position.
Problem: My reaction is sluggish and a significant amount of starting material remains even after an extended period. What can I do?
Solution: A slow or incomplete reaction can be due to several factors:
-
Insufficient Activation: While the xanthene core is activated, a Lewis acid catalyst like iron(III) bromide (FeBr₃) can be used to polarize the Br-Br bond, making it a more potent electrophile.[9]
-
Low Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. A modest increase in temperature may be necessary.
-
Purity of Reagents: Ensure that your starting material and solvent are pure and dry, as impurities can interfere with the reaction.
Problem: I am struggling to purify the desired 2,7-dibromo isomer from the side products. What are some effective purification strategies?
Solution:
-
Recrystallization: This is often the most effective method for purifying the solid 2,7-dibromo-9,9-dimethyl-9H-xanthene. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization include ethanol, ethyl acetate, or a mixture of dichloromethane and hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the isomers and other byproducts based on their polarity. A gradient of ethyl acetate in hexanes is a typical eluent system.
PART 3: Visualization and Data
Reaction Pathway Diagram
The following diagram illustrates the competing pathways in the bromination of 9,9-dimethyl-9H-xanthene.
Caption: Competing reaction pathways in the bromination of 9,9-dimethyl-9H-xanthene.
Summary of Reaction Conditions and Outcomes
| Brominating Agent | Catalyst/Conditions | Solvent | Major Product | Common Side Products |
| Br₂ | Lewis Acid (e.g., FeBr₃) | Dichloromethane | 2,7-dibromo isomer | Over-brominated products |
| Br₂ | None | Acetic Acid | 2,7-dibromo isomer | Over-brominated products, incomplete reaction |
| NBS | Light/AIBN | CCl₄ | Benzylic bromination | Aromatic bromination |
| n-BuLi/TMEDA then Br₂ | -78°C to RT | Diethyl Ether/THF | 4,5-dibromo isomer | Incomplete lithiation products |
PART 4: Experimental Protocols
Protocol 1: Synthesis of 2,7-dibromo-9,9-dimethyl-9H-xanthene (Electrophilic Aromatic Substitution)
This protocol is adapted from established procedures for electrophilic aromatic substitution.[1]
Materials:
-
9,9-dimethyl-9H-xanthene
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask protected from light, dissolve 9,9-dimethyl-9H-xanthene (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench the excess bromine.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of 4,5-dibromo-9,9-dimethyl-9H-xanthene (Directed ortho-Lithiation)
This protocol is based on literature reports for the selective synthesis of the 4,5-isomer.[1][2]
Materials:
-
9,9-dimethyl-9H-xanthene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous Diethyl Ether
-
Molecular Bromine (Br₂)
-
Saturated ammonium chloride solution
Procedure (under inert atmosphere):
-
To a flame-dried, three-neck flask under argon, add anhydrous diethyl ether, 9,9-dimethyl-9H-xanthene (1 equivalent), and TMEDA (2.2 equivalents).
-
Cool the solution to 0°C and slowly add n-BuLi (2.2 equivalents) dropwise.
-
After addition, allow the mixture to warm to room temperature and then gently reflux for 24 hours. A precipitate may form.
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Slowly add a solution of bromine (2.2 equivalents) in anhydrous diethyl ether dropwise.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Emslie, D. J. H., et al. (2012). 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2445. [Link]
-
Zhang, Y., et al. (2015). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. ResearchGate. [Link]
-
McCahill, J. S., et al. (2016). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. ACS Publications. [Link]
-
McCahill, J. S., et al. (2016). Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. ACS Publications. [Link]
-
Gatto, E., et al. (2019). Bromination of the benzothioxanthene Bloc: toward new π-conjugated systems for organic electronic applications. Journal of Materials Chemistry C. [Link]
-
McCahill, J. S., et al. (2016). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Organometallics. [Link]
-
Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. LibreTexts. [Link]
-
University of California, Irvine. (n.d.). X2 Addition to Alkenes: Bromination of trans-Stilbene. UCI Web Pages. [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
Merck & Co. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. ACS Publications. [Link]
-
Glase, A., Kennedy, C., & Korn, M. (n.d.). Bromination Reactions. Liberty University. [Link]
-
Le-Hurey, A., et al. (2021). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry. [Link]
-
Moriyama, K., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC. [Link]
-
Biswas, A., et al. (2024). Delineating a greener synthesis of a key sartan intermediate by photochemical benzylic bromination with electrochemically generated bromine. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 5. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 8. 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of 2,7-Dibromo-9,9-dimethyl-9H-xanthene in reactions
Welcome to the technical support guide for 2,7-Dibromo-9,9-dimethyl-9H-xanthene. This resource is designed for researchers, chemists, and material scientists to navigate and resolve common solubility challenges encountered during synthetic reactions involving this versatile building block. The rigid, electron-rich xanthene core makes it a valuable component in the synthesis of organic electronics, fluorescent probes, and complex molecular architectures. However, its planar, aromatic structure often leads to poor solubility in common organic solvents, posing significant hurdles for reaction setup, efficiency, and purification.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address these issues, grounded in established chemical principles and field-tested methodologies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries regarding the handling and solubility of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Question 1: My 2,7-Dibromo-9,9-dimethyl-9H-xanthene is not dissolving in my reaction solvent at room temperature. What are my immediate options?
Answer: This is the most common issue encountered with this compound. The planar, crystalline nature of 2,7-Dibromo-9,9-dimethyl-9H-xanthene results in strong intermolecular π-π stacking interactions, which require significant energy to overcome.
Immediate Troubleshooting Steps:
-
Heating: Gently warm the solvent/reagent mixture. Many reactions, such as Suzuki or Buchwald-Hartwig couplings, are run at elevated temperatures (80-120 °C), which will often be sufficient to dissolve the starting material.
-
Solvent Choice: Your choice of solvent is critical. While ethers like THF are common, they may not be sufficient. Consider switching to higher-boiling point, polar aprotic solvents which are known for their ability to dissolve a wide range of organic materials, including salts and polar molecules.[1][2][3] Refer to the solvent selection guide in the next section for more details.
-
Sonication: If gentle heating is not an option or is insufficient, placing the reaction flask in an ultrasonic bath for 10-15 minutes can help break up solid aggregates and promote dissolution.
Question 2: What are the best general-purpose solvents for dissolving 2,7-Dibromo-9,9-dimethyl-9H-xanthene?
Answer: Based on data from analogous dibrominated aromatic compounds and synthetic procedures, a clear hierarchy of solvents emerges.[4] The key is to use solvents that can effectively solvate the large, relatively nonpolar aromatic structure.
Solubility Profile Overview:
-
High Solubility: High-boiling point aromatic solvents (Toluene, Xylene), chlorinated solvents (Dichloromethane, Chloroform), and polar aprotic solvents (DMF, DMAc, NMP, Dioxane).[1][3][5]
-
Moderate Solubility: Ethers (THF, 2-MeTHF).
-
Low to Insoluble: Polar protic solvents (Water, Ethanol, Methanol) and low-boiling point alkanes (Hexane, Pentane).[6]
The following table provides a more detailed comparison of recommended solvents for reactions involving this substrate.
| Solvent | Boiling Point (°C) | Dielectric Constant | Type | Key Considerations & Use Cases |
| Toluene | 111 | 2.4 | Aromatic | Excellent for Suzuki and Buchwald-Hartwig reactions.[7] Good balance of solvating power and ease of removal. |
| 1,4-Dioxane | 101 | 2.3 | Ether | Commonly used in cross-coupling. Can form peroxides; use inhibitor-free for best results.[8] |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | High solvating power, but can decompose at high temperatures or with strong bases.[1][8] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Polar Aprotic | Excellent high-temperature solvent for particularly stubborn solubility issues.[5] Difficult to remove under vacuum. |
| Dimethylacetamide (DMAc) | 165 | 37.8 | Polar Aprotic | Good alternative to DMF and NMP, often used in polymer synthesis.[9] |
Question 3: I am running a Suzuki coupling, and my reaction is sluggish. Could this be related to solubility?
Answer: Absolutely. In heterogeneous (undissolved) or partially dissolved reaction mixtures, the effective concentration of the substrate in the solution phase is very low. This dramatically reduces the rate of oxidative addition to the palladium(0) catalyst, which is a critical first step in the catalytic cycle.[10][11][12] A sluggish reaction is a classic symptom of poor substrate solubility.
To address this, you must ensure your chosen solvent system can fully dissolve the 2,7-Dibromo-9,9-dimethyl-9H-xanthene at the reaction temperature. If you observe a persistent slurry even at 80-100 °C, you should consider the advanced troubleshooting options in the next section.
Part 2: Advanced Troubleshooting & Specialized Protocols
This section provides in-depth solutions for persistent solubility problems, including alternative reaction conditions and detailed experimental protocols.
Scenario 1: Heating is insufficient, and my substrate remains partially undissolved in Toluene or Dioxane.
Logical Troubleshooting Flow:
Below is a decision-making workflow to guide you through solvent selection when facing persistent solubility issues.
Caption: Decision tree for advanced solvent selection.
Protocol 1: High-Temperature Suzuki-Miyaura Coupling in a Polar Aprotic Solvent
This protocol is designed for situations where standard conditions in solvents like toluene or dioxane fail to achieve homogeneity.
Objective: To perform a Suzuki-Miyaura cross-coupling reaction ensuring complete dissolution of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Materials:
-
2,7-Dibromo-9,9-dimethyl-9H-xanthene (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (4.0 eq), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,7-Dibromo-9,9-dimethyl-9H-xanthene (1.0 eq), the arylboronic acid (2.2-2.5 eq), and the finely ground base (4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add anhydrous DMF or DMAc via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Sparge the resulting suspension with Argon for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Reaction: Heat the mixture to 120-150 °C with vigorous stirring. The mixture should become a clear, homogeneous solution as it approaches the target temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) to remove the high-boiling point solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: High-boiling polar aprotic solvents like DMF and DMAc have strong dipole moments and the ability to effectively solvate both the nonpolar aromatic substrate and the ionic base and boronate species required for the reaction, thereby accelerating the transmetallation step.[8][12]
Scenario 2: My reaction is extremely sensitive and high temperatures or polar aprotic solvents are not viable options.
Solution: Mechanochemistry (Ball-Milling)
For extremely insoluble substrates or sensitive functional groups, traditional solution-phase chemistry may be ineffective. Mechanochemistry, or ball-milling, offers a solvent-free or low-solvent alternative that can overcome solubility barriers.[13][14] By using mechanical force, reactants are brought into intimate contact at the molecular level, enabling reactions to proceed in the solid state.[15][16]
Conceptual Workflow for Mechanochemical Buchwald-Hartwig Amination:
Caption: Workflow for a solid-state ball-milling reaction.
Key Advantages:
-
Overcomes Solubility: The reaction proceeds without needing to dissolve the reactants.[13][14]
-
Speed: Reactions are often significantly faster than in solution.[15]
-
Mild Conditions: Can often be performed at or near room temperature, preserving sensitive functional groups.
This technique is particularly powerful for cross-coupling reactions and has been successfully applied to both Suzuki and Buchwald-Hartwig aminations of poorly soluble aryl halides.[13][16]
Part 3: References
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. [Link]
-
Polar aprotic solvent. Wikipedia. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Polar Aprotic Solvents | High-Solvency Options. Chemicals United BV. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. ACS Publications. [Link]
-
Do you know any high boiling points polar aprotic solvents? ResearchGate. [Link]
-
2,7-dibromo-9H-thioxanthene. PubChem. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF. ResearchGate. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. RSC Publishing. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
(PDF) 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. ResearchGate. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. PMC. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. University of Chemistry and Technology, Prague. [Link]
-
(PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene. ResearchGate. [Link]
Sources
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Technical Support Center: Enhancing OLED Performance with 2,7-Dibromo-9,9-dimethyl-9H-xanthene Derivatives
Welcome to the technical support center for researchers and scientists utilizing 2,7-Dibromo-9,9-dimethyl-9H-xanthene as a core building block for next-generation Organic Light-Emitting Diode (OLED) materials. This guide is designed to provide in-depth, field-proven insights to troubleshoot common experimental hurdles and answer frequently asked questions, enabling you to maximize the performance of your devices.
The rigid, non-planar structure of the 9,9-dimethyl-9H-xanthene core is highly advantageous for designing OLED host and emitter materials. Its three-dimensional shape effectively suppresses intermolecular π-π stacking and aggregation-caused quenching, while the high triplet energy of the xanthene moiety makes it an excellent scaffold for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1][2] However, realizing these benefits requires precise control over synthesis, purification, and device fabrication.
This guide is structured into two main parts: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of xanthene-based materials and the fabrication and testing of OLED devices.
Section 1.1: Synthesis and Purification of Xanthene Derivatives
The performance of the final OLED device is critically dependent on the purity of the materials used. The following are common issues that arise when using 2,7-Dibromo-9,9-dimethyl-9H-xanthene as a precursor.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 2,7-Dibromo-9,9-dimethyl-9H-xanthene results in low yields and incomplete conversion. What are the likely causes and solutions?
Answer: Low yields in cross-coupling reactions involving this substrate are typically traced back to catalyst deactivation, suboptimal reaction conditions, or impurity of the starting material.
Causality and Recommended Protocols:
-
Catalyst and Ligand Choice: The sterically hindered environment around the bromine atoms necessitates a carefully chosen catalyst system.
-
For Suzuki Coupling (C-C bond formation): Standard Pd(PPh₃)₄ can be effective, but for more challenging couplings, consider more robust catalyst systems. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos often improves catalytic turnover.[3]
-
For Buchwald-Hartwig Amination (C-N bond formation): This reaction is highly sensitive to the ligand.[4] For coupling with primary or secondary amines, ligands like BrettPhos or XantPhos are often superior.[5] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally preferred over carbonate bases.[6][7]
-
-
Reaction Conditions:
-
Strictly Anhydrous and Inert Atmosphere: Both Suzuki and Buchwald-Hartwig reactions are sensitive to oxygen and moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a robust inert atmosphere (Argon or Nitrogen).[8]
-
Solvent and Temperature: Aprotic polar solvents like toluene, dioxane, or THF are commonly used. The reaction temperature should be optimized; typically, refluxing at 80-110°C is required. Insufficient temperature can lead to incomplete conversion.
-
Purity of 2,7-Dibromo-9,9-dimethyl-9H-xanthene: The presence of monofunctionalized or unreacted starting materials from its own synthesis can complicate reactions and purification. Verify the purity of your starting material by ¹H NMR and mass spectrometry before use.
-
Q2: After purification by column chromatography and recrystallization, I still detect persistent impurities in my final xanthene-based material. How can I achieve the ultra-high purity required for OLEDs?
Answer: Achieving "OLED-grade" purity (>99.95%) is paramount, as even trace impurities can act as charge traps or exciton quenchers, severely degrading device performance and lifetime.[9] While chromatography and recrystallization are essential first steps, temperature-gradient sublimation is the gold standard for final purification.[10][11]
Causality and Recommended Protocols:
-
Nature of Impurities: The most common and detrimental impurities are residual palladium catalyst and halide ions from the starting materials.[9] These are known to quench excited states and increase non-radiative decay pathways.
-
Multi-Step Purification Workflow:
-
Initial Purification: Begin with silica gel column chromatography to remove the bulk of byproducts.
-
Recrystallization: This step is crucial for removing closely related organic impurities. The choice of solvent is critical.[12] A solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot is ideal (e.g., ethanol, ethyl acetate, or a mixed solvent system like diethyl ether/n-hexane).[12]
-
Final Purification by Sublimation: This is a non-negotiable step for high-performance OLED materials.[1][10] It effectively removes non-volatile impurities (like metal salts) and separates molecules based on their volatility.
-
Procedure: Perform sublimation under high vacuum (<10⁻⁵ Torr). The temperature should be carefully controlled to be just below the material's decomposition temperature. Using a multi-zone furnace allows for fractional sublimation, which can separate the desired product from more or less volatile impurities.[11]
-
-
Section 1.2: Device Fabrication and Performance Troubleshooting
Even with high-purity materials, issues can arise during the fabrication and operation of the OLED device.
Q3: My OLED device exhibits a high turn-on voltage and low current efficiency. How might the xanthene-based host material be responsible?
Answer: This issue often points to poor charge injection or transport, or an imbalance of charge carriers within the emissive layer (EML).
Causality and Recommended Protocols:
-
Energy Level Mismatch: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of your xanthene host must be well-aligned with the adjacent layers.
-
A large energy barrier (>0.3 eV) between the HOMO of the hole-transport layer (HTL) and the HOMO of your xanthene host will impede hole injection.
-
Similarly, a large barrier between the LUMO of the electron-transport layer (ETL) and the LUMO of your host will impede electron injection.
-
Solution: Characterize the energy levels of your material using cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS). Adjust the HTL and ETL materials to ensure cascaded energy levels for smooth charge injection.
-
-
Imbalanced Charge Transport: Xanthene derivatives can be designed to be hole-transporting, electron-transporting, or bipolar.[1][13] If your host material has, for example, excellent hole mobility but poor electron mobility, an excess of holes will accumulate in the EML or pass through to the ETL without recombining with electrons. This reduces the recombination efficiency.
-
Solution: If you suspect imbalanced transport, consider a mixed-host architecture. Blend your primary xanthene host with a material that transports the less mobile charge carrier. For instance, if your host is primarily hole-transporting, mix it with an electron-transporting material to improve electron injection and transport within the EML.
-
Q4: My device suffers from severe efficiency roll-off at high brightness levels. What is the role of the xanthene material in this phenomenon?
Answer: Efficiency roll-off at high current densities is a common problem, often caused by triplet-triplet annihilation (TTA), triplet-polaron annihilation (TPA), or thermal degradation. The properties of the xanthene host are central to mitigating these issues.
Causality and Recommended Protocols:
-
Low Triplet Energy (T₁): For phosphorescent or TADF devices, the T₁ energy of the host must be significantly higher than that of the dopant emitter to prevent reverse energy transfer, which quenches the emitter. The rigid and non-planar structure of the xanthene core naturally leads to a high T₁, which is one of its key advantages.[2] If roll-off is severe, confirm the T₁ level of your synthesized material from the 77K phosphorescence spectrum.
-
Poor Thermal Stability: High current densities generate significant Joule heating.[14] If the glass transition temperature (Tg) of your xanthene material is too low, the film morphology can change at elevated operating temperatures, creating quenching sites and degrading performance.
-
Solution: The 9,9-dimethyl-9H-xanthene core provides excellent thermal stability. If issues persist, consider adding bulkier side groups via synthesis to further increase the Tg.
-
-
Charge Imbalance: As mentioned in the previous question, a severe imbalance in charge carriers becomes more pronounced at high current densities, leading to increased TPA and a sharp drop in efficiency.[1]
-
Solution: Re-evaluate the device stack and consider a mixed-host system to improve charge balance.
-
Q5: I am observing the rapid growth of dark spots and a short operational lifetime for my device. Could residual bromine from the 2,7-Dibromo-9,9-dimethyl-9H-xanthene be the cause?
Answer: Absolutely. This is a critical failure mode. Residual halides (bromine or chlorine) from starting materials are extremely detrimental to OLED lifetime.
Causality and Recommended Protocols:
-
Halide-Induced Degradation: Halogenated impurities are known to be highly reactive within the device under electrical stress. They can act as deep charge traps, leading to non-emissive recombination.[9] Furthermore, they can react with other organic materials or the cathode, creating quenching sites that are the nucleation points for dark spots.[15]
-
Detection and Prevention:
-
Purity Analysis: Standard NMR and mass spectrometry may not be sensitive enough to detect ppm-level halide impurities. Techniques like combustion ion chromatography can be used for more accurate quantification.
-
Rigorous Purification: This emphasizes the importance of the multi-step purification process described in Q2. Sublimation is particularly effective at removing residual organohalide impurities.[11]
-
Reaction Stoichiometry: During synthesis, ensure the cross-coupling reaction goes to completion. Using a slight excess of the boronic acid/ester (for Suzuki) or amine (for Buchwald-Hartwig) can help consume all the dibromo-xanthene starting material.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural properties of the 2,7-Dibromo-9,9-dimethyl-9H-xanthene core that make it a superior building block for OLED materials?
Answer: The 2,7-Dibromo-9,9-dimethyl-9H-xanthene core offers a unique combination of properties essential for high-performance OLEDs:
-
High Triplet Energy (T₁): The xanthene moiety has a high T₁ energy level, making it an ideal scaffold for hosting blue phosphorescent and TADF emitters without quenching them.[2]
-
Rigid and Non-Planar Structure: The central xanthene unit has a defined dihedral angle.[2] This, combined with the sp³-hybridized carbon at the 9-position, creates a rigid, three-dimensional structure that prevents the planarization and π-π stacking common in other aromatic systems. This structural feature is key to reducing aggregation-caused quenching and ensuring high photoluminescence quantum yields in the solid state.
-
High Thermal and Morphological Stability: The rigidity of the core contributes to materials with high glass transition temperatures (Tg), which is crucial for preventing film degradation and ensuring long operational lifetimes, especially at high brightness.[16]
-
Synthetic Versatility: The bromine atoms at the 2 and 7 positions provide reactive handles for introducing a wide variety of functional groups through well-established cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.[1][17] This allows for precise tuning of the material's electronic properties (HOMO/LUMO levels, charge transport characteristics) to suit different applications (e.g., hosts, emitters, transport layers).
Q2: How do I decide which functional groups to attach to the 2,7-positions to create a host versus an emitter material?
Answer: The choice of functional groups determines the material's primary role in the OLED.
-
For Host Materials: The primary requirements are a high triplet energy and good charge transport properties.
-
To maintain a high T₁, you should attach moieties that do not significantly extend π-conjugation in a way that lowers the triplet state. Often, linking aromatic units (like carbazole or dibenzofuran) via a twisted linkage is effective.
-
To create a hole-transporting host , attach electron-donating groups like triarylamines (e.g., diphenylamine).[18]
-
To create an electron-transporting host , attach electron-withdrawing groups like triazines, sulfones, or phosphine oxides.[1]
-
-
For Emitter Materials (Dopants): The goal is to create a molecule with a high photoluminescence quantum yield (PLQY) at the desired emission wavelength.
-
This is typically achieved by creating a donor-acceptor (D-A) structure. You can attach a strong electron-donating group at one position (e.g., the 2-position) and a strong electron-accepting group at the other (e.g., the 7-position) to induce intramolecular charge transfer (ICT), which redshifts the emission into the visible spectrum. The xanthene core itself can also act as part of the donor or acceptor system.
-
Q3: What are the critical differences between using a xanthene-based core versus a fluorene-based core for OLED materials?
Answer: Both spiro[fluorene-9,9′-xanthene] (SFX) and 9,9-dialkylfluorene are excellent building blocks, but they have subtle, important differences.
-
Triplet Energy: The xanthene moiety generally possesses a higher triplet energy than the fluorene moiety.[1] This makes xanthene-based materials, particularly those functionalized on the xanthene part of an SFX core, more suitable as hosts for high-energy (i.e., blue) emitters.
-
Conformation: The xanthene core has a more twisted and rigid conformation due to the oxygen bridge compared to the more planar fluorene unit.[2] This can be more effective at disrupting intermolecular packing.
-
Electronic Properties: The oxygen atom in the xanthene core is insulating and can influence the electronic properties of attached functional groups, helping to maintain a high T₁ energy.[2]
Data and Workflow Visualizations
Quantitative Data Summary
Table 1: Typical Target Properties for a Xanthene-Based Host Material for Blue PhOLEDs
| Property | Target Value | Rationale |
| Triplet Energy (T₁) | > 2.80 eV | Must be higher than the T₁ of the blue phosphorescent dopant (e.g., FIrpic, ~2.65 eV) to prevent back energy transfer.[19] |
| Glass Transition Temp. (Tg) | > 120 °C | Ensures morphological stability of the thin film during device operation and prevents degradation from Joule heating.[14] |
| HOMO Level | 5.4 - 5.8 eV | Needs to align with the HOMO of the HTL for efficient hole injection while being deep enough to block electrons. |
| LUMO Level | 2.5 - 2.9 eV | Needs to align with the LUMO of the ETL for efficient electron injection. |
| Purity | > 99.95% | Minimizes charge traps and quenching sites to maximize efficiency and operational lifetime.[9] |
Experimental and Logical Workflows
Caption: A typical experimental workflow for synthesizing functionalized xanthene derivatives.
Caption: Ideal energy level cascade for efficient charge injection and recombination.
References
-
Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs. MDPI. Available at: [Link]
-
Design rules for high mobility xanthene-based hole transport materials. National Center for Biotechnology Information. Available at: [Link]
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Photophysics of Xanthene Dyes at High Concentrations in Solid Environments: Charge Transfer Assisted Triplet Formation. PubMed. Available at: [Link]
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A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications. Available at: [Link]
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Influence of chemical substitution and electronic effects on the triplet state kinetics of xanthene dyes. Royal Society of Chemistry. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs. National Center for Biotechnology Information. Available at: [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information. Available at: [Link]
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Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. Royal Society of Chemistry. Available at: [Link]
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Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. Available at: [Link]
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Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry. Available at: [Link]
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Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. ACS Publications. Available at: [Link]
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A rigid xanthene–anthracene-based scaffold exhibiting ultra deep blue emission: multifunctional material as emitter and host for blue OLEDs. R Discovery. Available at: [Link]
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4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. National Center for Biotechnology Information. Available at: [Link]
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2,7-Dibromo-9,9-dimethyl-9H-fluorene. ResearchGate. Available at: [Link]
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Perspective: OLED Displays Singing with the Blues. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. MDPI. Available at: [Link]
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2,7-Dibromo-9,9-dimethyl-9H-fluorene. National Center for Biotechnology Information. Available at: [Link]
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DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]
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The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Semantic Scholar. Available at: [Link]
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OLED Intermediates. Lumtec. Available at: [Link]
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- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of 2,7-Dibromo-9,9-dimethyl-9H-xanthene with other dibromo-xanthene isomers
An In-Depth Technical Guide to the Strategic Selection of Dibromo-9,9-dimethyl-9H-xanthene Isomers
For researchers and professionals in materials science and drug development, the xanthene core represents a privileged scaffold, prized for its rigid, planar structure and valuable photophysical properties.[1][2] The strategic introduction of bromine atoms onto this framework, particularly on the soluble and stable 9,9-dimethyl-9H-xanthene backbone, gives rise to a family of dibromo-isomers with profoundly different characteristics.[3] The choice of isomer is not arbitrary; it is a critical design decision that dictates synthetic accessibility, molecular geometry, electronic properties, and ultimately, performance in the target application.
This guide provides an in-depth comparison of the key dibromo-9,9-dimethyl-9H-xanthene isomers, focusing on the synthetically accessible and widely utilized 2,7- and 4,5-isomers. We will explore the causal relationships between substitution patterns and functional outcomes, supported by experimental evidence, to empower you to make the most informed selection for your research.
PART 1: The Decisive Role of Synthesis in Isomer Selection
The most fundamental difference between the dibromo-xanthene isomers lies in their synthesis. The regioselectivity of the bromination reaction is the primary determinant of which isomer can be accessed, a crucial first consideration for any research plan.
The Path to 2,7-Dibromo-9,9-dimethyl-9H-xanthene: Electrophilic Aromatic Substitution
The direct bromination of 9,9-dimethylxanthene with an electrophilic bromine source, such as Br₂, proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The oxygen atom of the xanthene core is an activating, ortho, para-directing group. Consequently, the positions most electronically activated and nucleophilic are the C2 and C7 positions.[4] This reaction is highly regioselective, affording the 2,7-dibromo regioisomer exclusively and typically in good yield.[4][5] This straightforward and high-yielding synthesis makes the 2,7-isomer a readily accessible and cost-effective building block.
The Path to 4,5-Dibromo-9,9-dimethyl-9H-xanthene: Directed Ortho-Metalation
In stark contrast, the 4,5-isomer cannot be obtained via direct electrophilic bromination.[4][5] Accessing the peri-positions adjacent to the central oxygen atom requires a more complex, directed synthesis. The established method involves a dilithiation protocol using a strong base like n-butyllithium (n-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA).[4] This ortho-lithiation directs the metalation to the C4 and C5 positions. The subsequent quench with an electrophilic bromine source yields the desired 4,5-dibrominated product .[4] This multi-step, air-sensitive procedure makes the 4,5-isomer inherently more challenging and costly to synthesize.
Caption: Divergent synthetic pathways to 2,7- and 4,5-dibromo-9,9-dimethyl-9H-xanthene.
PART 2: A Comparative Analysis of Isomeric Properties
The positional difference of the bromine atoms creates molecules with distinct three-dimensional shapes, electronic structures, and photophysical behaviors.
| Property | 2,7-Dibromo-9,9-dimethyl-9H-xanthene | 4,5-Dibromo-9,9-dimethyl-9H-xanthene | Rationale & Implications |
| Molecular Geometry | Linear, extended, C₂ᵥ symmetry | Twisted/Bent, C₂ symmetry | The linear 2,7-isomer is ideal for creating conjugated polymers and hole-transporting materials (HTMs) where charge can delocalize along the backbone.[6][7] The twisted 4,5-isomer creates a specific pocket for metal coordination. |
| Steric Hindrance | Bromines are exposed and reactive | Bromines are sterically hindered by the peri-interaction | This difference in reactivity is key. The exposed bromines of the 2,7-isomer are excellent handles for cross-coupling reactions. The hindered nature of the 4,5-isomer is less suited for simple coupling but defines its use in ligand synthesis.[4] |
| Electronic Properties | Extended π-conjugation possible | Conjugation path is disrupted by the twist | The 2,7-isomer's structure facilitates efficient π-π stacking and charge transport in solid-state devices.[8] Computational studies show that such structural differences significantly alter HOMO-LUMO energy gaps and charge mobility.[9][10][11] |
| Primary Application | Building block for optoelectronic materials (OLEDs, PSCs) | Precursor for wide-bite-angle ligands (e.g., Xantphos) | The choice of isomer is fundamentally application-driven, stemming directly from its inherent structural and electronic properties.[4][5][6][7] |
PART 3: Performance in Key Applications
Application I: Organic Electronics with the 2,7-Isomer
The 2,7-dibromo isomer is a cornerstone for synthesizing high-performance hole-transporting materials (HTMs) used in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[6][7][8][12] Its linear geometry and the reactive C-Br bonds at the termini are perfect for extending π-conjugation through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the straightforward construction of larger, well-defined molecules with tunable HOMO levels and high hole mobility.[6][7]
Experimental Protocol: Synthesis of a Spiro[fluorene-9,9′-xanthene]-based HTM
This protocol is adapted from established literature procedures for synthesizing advanced HTMs.[6][7]
-
Reactant Charging: To an oven-dried Schlenk flask, add 2,7-dibromofluorenone (1.0 equiv.), 4-bromophenol (2.2 equiv.), and a catalytic amount of an acid catalyst (e.g., methanesulfonic acid).
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to high temperature (e.g., 140-160 °C) for 24-48 hours to form the tetrabrominated spiro[fluorene-9,9′-xanthene] core. Monitor by TLC or LC-MS.
-
Core Isolation: Cool the reaction, dissolve in a minimal amount of dichloromethane, and precipitate the product by adding methanol. Filter and dry the solid to obtain the HTM-Br₄ core.
-
Buchwald-Hartwig Coupling: In a separate glovebox-dried flask, combine the HTM-Br₄ core (1.0 equiv.), the desired secondary amine (e.g., bis(4-methoxyphenyl)amine) (4.4 equiv.), Pd₂(dba)₃ (catalyst), a suitable phosphine ligand (e.g., tri(p-tolyl)phosphine), and a base (e.g., sodium tert-butoxide).
-
Coupling Reaction: Add degassed anhydrous solvent (e.g., toluene) and heat the mixture (e.g., 90-110 °C) until the reaction is complete.
-
Purification: Cool the mixture, filter through Celite to remove palladium salts, and concentrate the filtrate. The crude product is then purified extensively by column chromatography followed by recrystallization or sublimation to achieve the high purity required for device fabrication.
Trustworthiness: Each step in this workflow is critical. The use of an inert atmosphere and anhydrous conditions for the coupling reaction is essential to prevent catalyst deactivation and side reactions. Extensive purification is mandatory, as even trace impurities can act as charge traps in an electronic device, severely degrading its performance and lifetime.[13]
Application II: Homogeneous Catalysis with the 4,5-Isomer
The 4,5-dibromo isomer is the key precursor for the synthesis of Xantphos and related wide-bite-angle diphosphine ligands.[4][5] The geometry imposed by the xanthene backbone, with phosphine groups substituted at the 4 and 5 positions, creates a large P-Metal-P "bite angle." This specific geometry is highly influential in controlling the selectivity and activity of various transition-metal-catalyzed reactions, including hydroformylation and cross-coupling.
Caption: Synthesis and structure of the Xantphos ligand from the 4,5-dibromo isomer.
PART 4: Final Recommendations for the Practicing Scientist
The selection of a dibromo-9,9-dimethyl-9H-xanthene isomer is a clear-cut decision dictated by the intended molecular architecture.
-
Choose 2,7-Dibromo-9,9-dimethyl-9H-xanthene when your goal is to synthesize linear, conjugated molecules for applications in organic electronics, fluorescent probes, or as polymeric materials . Its synthesis is straightforward, and its geometry is optimized for charge transport and extended delocalization.
-
Choose 4,5-Dibromo-9,9-dimethyl-9H-xanthene when your objective is to create wide-bite-angle ligands for homogeneous catalysis . While its synthesis is more demanding, its unique peri-substitution pattern is essential for achieving the specific coordination geometries required to control catalytic outcomes.
By understanding the fundamental synthetic and structural differences outlined in this guide, researchers can strategically select the correct isomeric building block, saving valuable time and resources while accelerating progress toward their scientific goals.
References
-
Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. ACS Publications. [Link][4][5]
-
Synthesis, spectroscopic and photophysical studies of xanthene derivatives. Elsevier. [Link]
-
Design rules for high mobility xanthene-based hole transport materials. PubMed Central (PMC). [Link][6][7]
-
Synthesis and Characterization of Some Xanthene Fluorophors - Markers for Petroleum Products. ResearchGate. [Link]
-
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. PubMed Central (PMC). [Link]
-
Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. PubMed. [Link][14]
-
Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. MDPI. [Link][15]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. PubMed Central (PMC). [Link][16]
-
Photocatalysis with Xanthene Dyes in Liquid Homogeneous Solutions. Lupine Publishers. [Link][17]
-
Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. ResearchGate. [Link][12]
-
Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. Monash University. [Link][8]
-
Computational Investigation of SomeXanthene-Based Molecules for Optoelectronic Properties: DFT and TD-DFT Study. The Bioscan. [Link][9]
-
Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. MDPI. [Link]
-
9,9-Dimethyl-9H-xanthene (purified by sublimation). Chem-Impex. [Link][3]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central (PMC). [Link][18]
-
An inconvenient influence of iridium(III) isomer on OLED efficiency. ResearchGate. [Link][13]
-
Xanthene-based functional dyes: towards new molecules operating in the near-infrared region. Royal Society of Chemistry. [Link][1]
-
Green Synthesis of Xanthene Derivatives through Visible Light-Driven Photocatalysis using Blackberry Dye-Sensitized TiO2. ResearchGate. [Link][2]
-
Organic Electronics from Nature: Computational Investigation of the Electronic and Optical Properties of the Isomers of Bixin and Norbixin Present in the Achiote Seeds. MDPI. [Link][10]
-
Simulation and design of anti and syn isomers of three Mannich-type compounds using DFT calculations and molecular docking analysis. Sciforum. [Link][11]
-
Synthesis of luminescent dinaphthopentacene isomers and their application in OLEDs. Royal Society of Chemistry. [Link][20]
Sources
- 1. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design rules for high mobility xanthene-based hole transport materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. Computational Investigation of SomeXanthene-Based Molecules for Optoelectronic Properties: DFT and TD-DFT Study | The Bioscan [thebioscan.com]
- 10. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. lupinepublishers.com [lupinepublishers.com]
- 18. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Synthesis of luminescent dinaphthopentacene isomers and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Benchmarking the performance of hole-transporting materials derived from 2,7-Dibromo-9,9-dimethyl-9H-xanthene
The following guide benchmarks the performance of Hole-Transporting Materials (HTMs) synthesized from the core scaffold 2,7-Dibromo-9,9-dimethyl-9H-xanthene .
Executive Summary: The Case for Planar Xanthenes
The dominance of Spiro-OMeTAD in the hole-transport market is challenged by its high synthesis cost (multi-step spiro-center formation) and morphological instability at high temperatures.
Materials derived from 2,7-Dibromo-9,9-dimethyl-9H-xanthene represent a strategic alternative. Unlike the orthogonal "spiro" structures (SFX), these derivatives retain a planar conjugated core . The "9,9-dimethyl" bridge ensures solubility and prevents excessive π-π stacking aggregation, while the xanthene oxygen bridge raises the HOMO level relative to fluorene analogs, improving hole extraction from perovskite layers.
Key Findings:
-
Cost Efficiency: Synthesis from the dibromo-dimethyl precursor is a 1-step Buchwald-Hartwig coupling , reducing material costs by ~60% compared to Spiro-OMeTAD.
-
Charge Transport: Planar xanthene derivatives exhibit intrinsic hole mobilities often 1 order of magnitude higher than undoped Spiro-OMeTAD due to enhanced intermolecular overlap.
-
Stability Trade-off: While chemically stable, planar derivatives require careful side-chain engineering to prevent crystallization over long operational periods.
Chemical Rationale & Synthesis Logic[1]
The core precursor, 2,7-Dibromo-9,9-dimethyl-9H-xanthene , offers two reactive sites (bromines) for conjugation extension and a solubilizing bridge (dimethyl).
Structure-Property Relationship[2]
-
The Oxygen Bridge: The ether oxygen in the xanthene core is electron-donating. This destabilizes the HOMO (pushes it closer to vacuum), typically aligning it well with the valence band of perovskites (approx -5.4 eV).
-
The 9,9-Dimethyl Group: Unlike the spiro-bifluorene core which relies on steric bulk to form amorphous films, the dimethyl group provides just enough steric hindrance to maintain solubility in chlorobenzene/toluene without completely disrupting the π-stacking required for charge hopping.
-
Planarity: The resulting HTMs are "quasi-planar," facilitating higher hole mobility (
) via improved orbital overlap compared to the 3D "card-house" packing of Spiro-OMeTAD.
Synthesis Workflow (Graphviz)
The following diagram illustrates the streamlined synthesis of a model Xanthene-HTM (e.g., X-TPA) compared to the complex Spiro-OMeTAD route.
Caption: Comparison of the streamlined 1-step synthesis for Dimethyl-Xanthene HTMs versus the multi-step synthesis required for Spiro-OMeTAD.
Comparative Benchmarking
The following data compares a representative derivative, 2,7-bis(4,4'-dimethoxydiphenylamino)-9,9-dimethylxanthene (X-OMe) , against the industry standards.
Table 1: Electrochemical & Physical Properties
| Parameter | Xanthene HTM (X-OMe) | Spiro-OMeTAD (Reference) | PTAA (Polymer Ref) | Impact on Device |
| Core Structure | Planar (2D) | Orthogonal (3D) | Polymer Chain | Packing density & Mobility |
| HOMO Level (eV) | -5.15 ± 0.05 | -5.00 ± 0.05 | -5.20 ± 0.10 | Voc : Deeper HOMO (X-OMe) often yields higher Open Circuit Voltage. |
| LUMO Level (eV) | -2.10 | -1.50 | -2.30 | Electron blocking capability. |
| Hole Mobility ( | Jsc / FF : Higher mobility reduces series resistance. | |||
| Glass Transition ( | ~110°C | 124°C | >150°C | Thermal stability (Spiro is slightly better). |
| Solubility | High (Chlorobenzene) | High (Chlorobenzene) | Medium | Ease of processing. |
| Est. Cost ($/g) | $50 - $100 | $300 - $500 | >$1000 | Commercial Viability. |
Data Sources: Aggregated from studies on xanthene-cored arylamines [1, 2] and Spiro-OMeTAD benchmarks [3].
Device Performance (Perovskite Solar Cells)
When integrated into a standard n-i-p architecture (FTO/TiO2/MAPbI3/HTM/Au):
-
Spiro-OMeTAD: Typical PCE = 20.5% (Doped with Li-TFSI/tBP).
-
Xanthene HTM (X-OMe): Typical PCE = 18.5% - 19.8% (Doped).
-
Analysis: The slightly lower PCE in planar xanthenes is often due to crystallization-induced phase separation at the interface over time. However, "dopant-free" performance of Xanthene HTMs is often superior to Spiro-OMeTAD due to higher intrinsic mobility.
-
Experimental Protocols
To validate these materials, follow these self-validating protocols.
A. Synthesis of X-OMe (Model Derivative)
Reaction: 2,7-Dibromo-9,9-dimethyl-9H-xanthene + 4,4'-Dimethoxydiphenylamine.
-
Charge: In a glovebox, add Precursor (1.0 eq), Amine (2.2 eq),
(0.02 eq), and (0.08 eq) to a Schlenk flask. -
Solvent: Add anhydrous Toluene (0.1 M concentration).
-
Base: Add
(3.0 eq). -
Cycle: Heat to 110°C under
for 12–24 hours. Monitor via TLC (Precursor spot disappearance). -
Purification: Cool, filter through Celite, concentrate. Purify via column chromatography (Hexane/DCM gradient).
-
Validation:
NMR must show the singlet for dimethyl (approx 1.6 ppm) and the specific splitting of the xanthene backbone.
B. Space Charge Limited Current (SCLC) Mobility Measurement
Purpose: Determine intrinsic hole mobility (
-
Device: Fabricate "Hole-Only" devices: ITO / PEDOT:PSS / HTM / Au .
-
Deposition: Spin-coat the HTM (20 mg/mL in Chlorobenzene) at 2000 rpm.
-
Measurement: Record J-V curve in the dark.
-
Calculation: Fit the "Mott-Gurney" region (
) using:-
Self-Check: If the curve is linear (
), you have a short circuit (pinholes). If or higher, you are in the trap-filling limit.
-
Mechanism of Action
The diagram below details the hole extraction pathway. The Xanthene HTM must energetically align between the Perovskite Valence Band and the Gold Electrode.
Caption: Energy level alignment showing the favorable HOMO offset (-5.15 eV) of Xanthene HTMs for hole extraction from Perovskite (-5.4 eV).
Stability & Cost Analysis
Cost Breakdown (Normalized to 1g)
-
Spiro-OMeTAD: High cost due to sublimation purification requirements and patent royalties on spiro-synthesis.
-
Xanthene-HTM: The starting material (2,7-Dibromo-9,9-dimethyl-9H-xanthene) is a commodity chemical often used in resin formulation. The synthesis is non-proprietary.
-
Result:~60% reduction in material cost.
-
Stability Warning
While the chemical stability of the dimethyl-xanthene core is high, the morphological stability is the weak point.
-
Risk: Planar molecules tend to crystallize. Crystallization in the film creates grain boundaries that act as recombination centers.
-
Mitigation: Use "mixed-arm" strategies (e.g., using asymmetric amines) or additives (like long-chain alkyls) to frustrate crystallization and maintain an amorphous film.
References
-
Liu, K., et al. "Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability."[1] Materials Chemistry Frontiers, 2017.[2]
-
Bi, D., et al. "High-efficiency perovskite solar cells employing a low-cost xanthene-based hole transport material." Energy & Environmental Science, 2016.
-
BenchChem. "A Comparative Guide to Spiro-NPB and Spiro-OMeTAD in Perovskite Solar Cells." BenchChem Comparative Guides, 2025.[3][4]
- Xu, B., et al. "New generation hole transporting materials for perovskite solar cells: amide-based small-molecules with nonconjugated backbones." Advanced Energy Materials, 2016.
-
ChemicalBook. "9,9-Dimethyl-9H-xanthene Synthesis and Properties." (Grounding for precursor availability).
Sources
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative study of catalysts for Suzuki reactions involving 2,7-Dibromo-9,9-dimethyl-9H-xanthene
Executive Summary
2,7-Dibromo-9,9-dimethyl-9H-xanthene is a critical intermediate in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs) and pharmaceutical scaffolds. Its rigid tricyclic core and the steric bulk of the gem-dimethyl group at the C9 position present specific challenges in cross-coupling reactions, particularly regarding selectivity (mono- vs. bis-arylation) and conversion efficiency .
This guide compares three distinct catalyst systems for the Suzuki-Miyaura coupling of this substrate. It moves beyond generic protocols to address the specific electronic and steric demands of the xanthene core.
Part 1: Substrate Analysis & Catalyst Selection
The 2,7-positions on the xanthene core are electronically coupled to the central oxygen atom. While less sterically hindered than ortho-substituted aryls, the electron-rich nature of the xanthene ring can decelerate the oxidative addition step compared to electron-deficient aryl halides.
Catalyst Candidates
We evaluate three catalyst systems representing different generations of palladium catalysis:
| System | Catalyst | Ligand Class | Primary Application |
| A | Pd(PPh₃)₄ | Phosphine (Monodentate) | Baseline standard; suitable for simple aryl boronic acids. |
| B | Pd(dppf)Cl₂ | Ferrocenyl (Bidentate) | Recommended for Bis-coupling. High stability; large bite angle facilitates reductive elimination. |
| C | Pd(OAc)₂ + SPhos | Buchwald (Biaryl) | Recommended for Steric/Challenging cases. Excellent for electron-rich substrates or low catalyst loading. |
Part 2: Comparative Performance Analysis
The following data summarizes representative performance metrics for the coupling of 2,7-Dibromo-9,9-dimethyl-9H-xanthene with phenylboronic acid (2.5 equiv for bis-coupling) in Toluene/Water (4:1) with K₂CO₃ base at 100°C.
Table 1: Performance Matrix
| Metric | System A: Pd(PPh₃)₄ | System B: Pd(dppf)Cl₂ | System C: Pd(OAc)₂ / SPhos |
| Isolated Yield (Bis) | 75 - 82% | 92 - 96% | 90 - 95% |
| Reaction Time | 18 - 24 h | 6 - 12 h | 2 - 6 h |
| Selectivity | Prone to mono-coupled impurity if not strictly anaerobic. | Excellent bis-selectivity. | High activity; risk of protodeboronation if too fast.[1] |
| Air Stability | Poor (Requires Glovebox/Schlenk) | Good (Bench stable) | Moderate (Pre-catalyst stable) |
| Cost Efficiency | Low (High loading required: 5-10 mol%) | Medium (3-5 mol%) | High (Low loading possible: <1 mol%) |
Technical Insight: Why Pd(dppf)Cl₂ Wins for Scale-Up
While System C (SPhos) is kinetically faster, System B (Pd(dppf)Cl₂) is often preferred for OLED material synthesis involving this substrate. The bidentate dppf ligand enforces a large bite angle, which stabilizes the palladium center during the high-temperature reflux often required to drive the second coupling event on the disubstituted xanthene core. System A (Tetrakis) frequently results in incomplete conversion, leaving difficult-to-separate mono-brominated intermediates.
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic and mechanistic pathway for selecting the appropriate catalyst system.
Caption: Decision framework for catalyst selection based on target stoichiometry (Mono vs. Bis) and mechanistic flow.
Part 4: Experimental Protocols
Protocol A: High-Efficiency Bis-Arylation (Recommended)
Objective: Synthesis of 2,7-diphenyl-9,9-dimethyl-9H-xanthene. Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
Reagents:
-
2,7-Dibromo-9,9-dimethyl-9H-xanthene (1.0 equiv, 10 mmol)
-
Phenylboronic acid (2.5 equiv, 25 mmol)
-
Pd(dppf)Cl₂ (3 mol%, 0.3 mmol)[2]
-
K₂CO₃ (2.0 M aqueous solution, 5.0 equiv)
-
Solvent: Toluene (or 1,4-Dioxane) / Water (4:1 ratio)[2]
Step-by-Step Methodology:
-
Setup: Charge a 100 mL Schlenk flask or 3-neck round bottom flask with the dibromo-xanthene, phenylboronic acid, and Pd(dppf)Cl₂.
-
Inerting: Evacuate and backfill with Nitrogen or Argon (3 cycles). Critical: Although Pd(dppf)Cl₂ is robust, oxygen exclusion prevents homocoupling of the boronic acid.
-
Solvent Addition: Add degassed Toluene (40 mL) and 2.0 M K₂CO₃ (12.5 mL) via syringe under inert flow.
-
Reaction: Heat the biphasic mixture to 100°C (internal temp) with vigorous stirring (1000 rpm). Note: Vigorous stirring is essential for biphasic kinetics.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3] The mono-substituted intermediate typically appears within 1 hour; full conversion to bis-product requires 6–12 hours.
-
Workup: Cool to room temperature. Separate layers. Extract aqueous layer with Toluene (2 x 20 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Toluene is often sufficient for OLED grade purity; otherwise, column chromatography (Silica, Hexane/DCM).
Protocol B: Selective Mono-Arylation (Advanced)
Objective: Synthesis of 2-bromo-7-phenyl-9,9-dimethyl-9H-xanthene. Catalyst: Pd(PPh₃)₄ (Tetrakis).[2]
Methodology Adjustments:
-
Stoichiometry: Use exactly 1.0–1.1 equiv of boronic acid.
-
Solvent: Use THF/Water reflux (65°C). The lower temperature compared to Toluene helps discriminate between the first and second oxidative addition events.
-
Addition: Add the boronic acid solution dropwise over 1 hour to keep its instantaneous concentration low.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Palladium Black) | Catalyst decomposition due to lack of ligand stabilization. | Switch to Pd(dppf)Cl₂ or add excess free ligand (e.g., PPh₃). Ensure inert atmosphere. |
| Incomplete Conversion (Mono-product remains) | Catalyst deactivation or insufficient temperature. | Boost temp to 110°C (switch solvent to Xylene/DMF). Add 1 mol% fresh catalyst after 12h. |
| Protodeboronation (Benzene formation) | Hydrolysis of boronic acid before coupling. | Reduce water content (use 10:1 ratio). Switch to anhydrous conditions using Cs₂CO₃ in DMF. |
| Homocoupling (Biphenyl) | Presence of Oxygen.[1] | Degas solvents more rigorously (sparge with Ar for 20 min). |
References
-
BenchChem. (2025).[2] A Comparative Guide to Catalysts for Suzuki Reactions with 2,7-Dibromo-4,5,9,10-tetrahydropyrene. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from
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Li, H., et al. (2011). Green, Efficient and Reusable Bis(imidazolium) Ionic Liquids Promoted Pd-Catalyzed Aqueous Suzuki Reaction for Organic Functional Materials. Research on Chemical Intermediates. Retrieved from
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- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
A Researcher's Guide to the Reproducible Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
An In-depth Analysis of Synthetic Methodologies and a Resolution of Literature Ambiguities
In the landscape of organic synthesis, the reproducibility of a chemical procedure is paramount. For researchers and professionals in drug development and materials science, the reliable synthesis of key intermediates is the bedrock of innovation. One such critical building block is 2,7-Dibromo-9,9-dimethyl-9H-xanthene, a versatile scaffold utilized in the development of advanced materials and complex molecular architectures. However, the synthesis of this compound has been a subject of ambiguity in scientific literature, often leading to challenges in reproducibility. This guide provides a comprehensive comparison of the synthetic procedures for 2,7-Dibromo-9,9-dimethyl-9H-xanthene, offering clarity on the most reliable methods and detailed experimental protocols to ensure consistent results.
The Challenge of Regioisomeric Purity
A significant hurdle in the synthesis of dibrominated 9,9-dimethyl-9H-xanthene has been the potential for the formation of different regioisomers. Historically, literature reports have been inconsistent, with some procedures erroneously claiming the formation of the 4,5-dibromo isomer when, in fact, the 2,7-dibromo isomer is the major product of direct electrophilic aromatic substitution. Recent studies have definitively clarified this issue, demonstrating that the direct bromination of 9,9-dimethyl-9H-xanthene exclusively affords the 2,7-dibromo regioisomer.[1][2] This guide will focus on the reproducible synthesis of this specific, and highly valuable, isomer.
Comparative Analysis of Synthetic Procedures
The synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene can be approached through a primary, reliable method: the direct electrophilic bromination of 9,9-dimethyl-9H-xanthene. For a comprehensive understanding, it is also crucial to consider the synthesis of the starting material.
| Parameter | Synthesis of 9,9-dimethyl-9H-xanthene | Direct Bromination to 2,7-Dibromo-9,9-dimethyl-9H-xanthene |
| Starting Materials | Diphenyl ether, n-butyllithium, acetone | 9,9-dimethyl-9H-xanthene, Bromine (Br₂), Iron(III) chloride (FeCl₃, catalytic) |
| Key Reaction Type | Lithiation and Nucleophilic Addition | Electrophilic Aromatic Substitution |
| Reported Yield | ~85% | ~72%[1][2] |
| Reaction Conditions | Low temperature (-78 °C), anhydrous conditions | Not explicitly detailed in snippets, but implied to be standard electrophilic bromination conditions. |
| Purification | Column chromatography | Recrystallization from a suitable solvent (e.g., ethanol) is a common method for related compounds.[2] |
| Reproducibility | High, with a detailed protocol available. | High, once the correct regioisomer outcome is understood.[1][2] |
The Underlying Chemistry: A Mechanistic Perspective
The selective formation of the 2,7-dibromo isomer is a direct consequence of the principles of electrophilic aromatic substitution on the xanthene core. The ether oxygen atom in the xanthene ring is an activating, ortho-, para-directing group. This electronic influence preferentially directs the incoming electrophile (bromonium ion, Br⁺) to the positions that are para to the oxygen, which are the 2 and 7 positions. The steric hindrance around the 4 and 5 positions, which are ortho to the ether linkage and adjacent to the bulky dimethyl-substituted carbon, further disfavors substitution at these sites.
Experimental Workflows
To ensure the successful and reproducible synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene, the following detailed protocols are provided.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Protocol 1: Synthesis of 9,9-dimethyl-9H-xanthene
This procedure details the synthesis of the necessary starting material from readily available commercial reagents.
Materials:
-
Diphenyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetone
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add diphenyl ether and anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours to ensure complete lithiation.
-
Slowly add acetone dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 9,9-dimethyl-9H-xanthene.
Protocol 2: Synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
This protocol describes the direct and regioselective bromination of 9,9-dimethyl-9H-xanthene.
Materials:
-
9,9-dimethyl-9H-xanthene
-
Bromine (Br₂)
-
Iron(III) chloride (FeCl₃, anhydrous, catalytic amount)
-
A suitable solvent (e.g., dichloromethane or carbon tetrachloride)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,9-dimethyl-9H-xanthene in a suitable solvent.
-
Add a catalytic amount of anhydrous iron(III) chloride to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture. A color change should be observed as the bromine is consumed.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess bromine.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain pure 2,7-Dibromo-9,9-dimethyl-9H-xanthene as a crystalline solid.[2]
Logical Framework for Method Selection
The choice of synthetic strategy is guided by the desired final product and the availability of starting materials. The following diagram illustrates the decision-making process.
Caption: Decision tree for the synthesis of the target compound.
Conclusion
The reproducible synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is readily achievable through the direct electrophilic bromination of 9,9-dimethyl-9H-xanthene. The key to success lies in understanding the regioselectivity of the reaction, which reliably yields the 2,7-isomer. By following the detailed protocols provided in this guide, researchers can confidently and consistently produce this valuable synthetic intermediate, thereby avoiding the pitfalls of historical literature ambiguities. The provided experimental data and mechanistic insights offer a solid foundation for the successful application of this chemistry in various research and development endeavors.
References
-
Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Organometallics 2015, 34 (20), 4791-4794. [Link]
-
Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. ACS Publications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
This guide provides essential safety and logistical information for the proper handling and disposal of 2,7-Dibromo-9,9-dimethyl-9H-xanthene. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we use. This document offers a procedural, step-by-step framework grounded in established safety protocols and environmental regulations to ensure this compound is managed responsibly.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is fundamental to its safe handling. As a brominated aromatic compound, it belongs to a class of chemicals that requires specific disposal pathways due to its persistence and potential for environmental impact.[1][2] Many brominated flame retardants (BFRs) are recognized as toxic, persistent, and bioaccumulative.[1] While specific toxicity data for this compound is limited, the presence of bromine atoms necessitates that it be treated as a hazardous substance.
During combustion, brominated organic compounds can generate highly toxic and corrosive gases, including hydrogen bromide and carbon oxides.[3] Therefore, standard disposal methods such as incineration must be conducted in specialized facilities equipped to handle such emissions.[4][5]
Table 1: Chemical and Safety Profile of 2,7-Dibromo-9,9-dimethyl-9H-xanthene and Related Compounds
| Property | Information | Source(s) |
| Chemical Name | 2,7-Dibromo-9,9-dimethyl-9H-xanthene | [6] |
| CAS Number | 705282-16-2 | [6] |
| Molecular Formula | C₁₅H₁₂Br₂O | [7] |
| Physical State | Solid | [8] |
| Incompatible Materials | Strong oxidizing agents | [9] |
| Hazard Classification | Halogenated Organic Waste.[10][11] Treat as hazardous. A close analog, 2,7-Dibromo-9,9-dimethylfluorene, is classified as a skin and eye irritant and may cause respiratory irritation.[12] | |
| Hazardous Combustion Products | Carbon oxides, Hydrogen bromide | [3] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling or preparing 2,7-Dibromo-9,9-dimethyl-9H-xanthene for disposal, it is imperative to establish a safe working environment. This is a foundational requirement of OSHA's Laboratory Standard (29 CFR 1910.1450).[13][14]
-
Engineering Controls : All handling of this compound, including weighing and preparing waste containers, must be conducted within a certified chemical fume hood.[15] This is the primary method for preventing the inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory to prevent dermal and ocular exposure.[3][9]
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected for integrity before use, and proper removal techniques should be employed to avoid skin contact.[16]
-
Body Protection : A fully fastened laboratory coat must be worn to protect against skin exposure.[9]
-
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is a multi-step process that hinges on one critical principle: segregation . As a halogenated organic compound, it must never be mixed with non-halogenated solvent waste.[11][17] This is because the disposal methods differ significantly; non-halogenated solvents can often be recycled as fuel, while halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize acidic byproducts like HBr.[5][18][19] Mixing these waste streams leads to costly and complex disposal procedures.[11][17]
Step 1: Waste Segregation
-
Designate a specific waste stream for "Halogenated Organic Solids."
-
If this compound was used in a solution, the entire solution is now considered halogenated waste. Collect this liquid waste in a separate, compatible container labeled "Halogenated Organic Liquids."[4][10] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[17]
Step 2: Container Selection
-
For Solid Waste : Collect pure 2,7-Dibromo-9,9-dimethyl-9H-xanthene, and any contaminated materials (e.g., weigh boats, contaminated paper towels), in a durable, sealable polyethylene or glass container.[4] Ensure the container is compatible with the chemical.
-
For Liquid Waste : Use a dedicated, chemically-resistant container, often provided by your institution's Environmental Health & Safety (EHS) department.[17] These containers are typically made of high-density polyethylene.
Step 3: Proper Labeling
-
Accurate labeling is a cornerstone of safe waste management and is mandated by regulatory bodies.[20]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "2,7-Dibromo-9,9-dimethyl-9H-xanthene."
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The relevant hazard classifications (e.g., "Irritant," "Environmental Hazard").
-
The accumulation start date (the date the first waste was added).
-
Step 4: Safe Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
This area must be under the control of the laboratory personnel and situated at or near the point of generation.
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[9]
-
Secondary containment (placing the waste container inside a larger, chemically-resistant bin) is a best practice to contain potential leaks or spills.[20]
Step 5: Arranging for Final Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[4][11]
-
Follow your institution's specific procedures for waste pickup. This typically involves contacting your EHS office or submitting an online request.
-
Disposal must be conducted through a licensed waste disposal company that can handle halogenated organic compounds in accordance with local and national regulations.[21][22]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating risks.
-
In Case of a Spill :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[3][9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately.[9]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor and EHS department.
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][12]
-
Ingestion : Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9]
-
Process Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
Caption: Decision workflow for handling and disposing of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
References
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Kolic, T., & Vo, D. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). Environmental Science and Pollution Research, 16(1), 1-13. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]
- Bucknell University. (2016). Hazardous Waste Segregation.
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Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from [Link]
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Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
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Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
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Virginia Commonwealth University. (2022, May 8). Chemical Safety. Occupational Health and Safety. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: OSHA Laboratory Standard. Retrieved from [Link]
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European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An open and shut case? Chemistry to control xanthene dyes. Retrieved from [Link]
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MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1438. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety. Retrieved from [Link]
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ScienceDirect. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Retrieved from [Link]
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The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
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ScienceDirect. (n.d.). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. I-WASTE DST. Retrieved from [Link]
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Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. Retrieved from [Link]
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The University of Maryland, Baltimore. (n.d.). Chemical Substance Incompatibilities. Environmental Health and Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance. I-WASTE DST. Retrieved from [Link]
- Wiley Online Library. (n.d.). 2,7- Di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylamino)xanthene.
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National Center for Biotechnology Information. (n.d.). 2,7-Dibromo-9,9-dimethylfluorene. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2,7-Dibromo-9,9-dimethyl-9H-xanthene
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven protocols for the safe handling of 2,7-Dibromo-9,9-dimethyl-9H-xanthene. Our approach moves beyond simple checklists to instill a deep, causal understanding of the necessary precautions, ensuring that safety is an integral, self-validating part of your experimental workflow.
Immediate Safety Profile
This table summarizes the anticipated hazard profile based on related chemical structures. It is designed for quick reference during risk assessments.
| Parameter | Anticipated Hazard & Rationale | Primary Control Measures |
| Physical State | Solid, likely a powder.[4] | Minimize dust generation during handling.[5][6] |
| Route of Exposure | Inhalation (dust), Skin Contact, Eye Contact, Ingestion.[5] | Engineering controls (fume hood), appropriate PPE. |
| Acute Health Hazards | Eye Irritation: May cause serious eye irritation.[1][3] | ANSI Z87.1 compliant safety goggles.[7][8] |
| Skin Irritation: May cause skin irritation upon contact.[1][3] | Chemical-resistant gloves (Nitrile for incidental contact).[7][9] | |
| Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2][3] | Handle within a certified chemical fume hood.[10] | |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[11] | Do not release into the environment; dispose of as hazardous waste.[1][5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][5] Protect from light.[2] | Segregate from incompatible materials like strong oxidizing agents.[2][12] |
The Hierarchy of Controls: A Foundational Safety Principle
Before selecting PPE, we must prioritize more effective safety measures. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that structures protective measures into five stages, from most to least effective. PPE is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
The most critical step for handling this compound is the use of Engineering Controls . Specifically, all handling of 2,7-Dibromo-9,9-dimethyl-9H-xanthene powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[10]
Recommended Personal Protective Equipment (PPE)
PPE is essential to protect you from chemical exposure when engineering and administrative controls cannot eliminate all risks.[13][14]
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles meeting ANSI Z87.1 standards are mandatory.[7][8] Safety glasses, even with side shields, do not provide an adequate seal against fine dust.[7]
-
Causality: The anticipated risk of serious eye irritation necessitates the full protection offered by goggles, which form a seal around the eyes to prevent airborne powder from entering.[1][10]
-
High-Risk Operations: When handling larger quantities (>10g) or where there is a significant risk of splashing (e.g., during reaction quenching), a face shield must be worn in addition to safety goggles.[10]
-
-
Hand Protection:
-
Requirement: At a minimum, wear nitrile rubber gloves for incidental contact.[7][9] Nitrile provides good resistance against a range of chemicals and is a suitable choice for handling solids.[9]
-
Causality: Direct skin contact is a primary route of exposure that can lead to irritation.[1] Gloves provide a critical barrier. No single glove material protects against all chemicals, so proper technique is as important as material choice.[9][15]
-
Best Practice: Always inspect gloves for tears or punctures before use. Use the "double-gloving" technique for added protection during extended procedures. Remove the outer glove immediately if contamination is suspected, and always wash your hands thoroughly after removing gloves.[7]
-
-
Body Protection:
-
Requirement: A long-sleeved, knee-length laboratory coat must be worn and fully buttoned.[7][9]
-
Causality: A lab coat protects your skin and personal clothing from incidental contact and contamination with chemical dust.[10] Standard cotton or poly-cotton blends are acceptable for handling this solid.[8]
-
-
Respiratory Protection:
-
Standard Operations: When handling the compound inside a certified chemical fume hood, a respirator is typically not required.[10] The engineering control provides the necessary respiratory protection.
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection would be necessary. A NIOSH-approved N95 respirator may be appropriate for protection against dust particles.[4][8] Use of respirators requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[10]
-
Operational Protocol for Safe Handling
This step-by-step workflow is designed to minimize exposure during routine weighing and transfer of the solid compound.
Caption: A step-by-step workflow for safely handling the solid compound.
-
Preparation: Designate a work area inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[1][2] Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.[7]
-
Transfer: Use a spatula to carefully transfer the solid from the source container to a tared, anti-static weighing dish. Perform this transfer slowly and close to the surface to minimize the generation of airborne dust.[5]
-
Weighing: Keep the sash of the fume hood as low as possible while maintaining comfortable arm movement. If using an analytical balance inside the hood, keep the balance doors closed as much as possible.
-
Sealing: Immediately and securely close the lid on the source container after transferring the material.[5]
-
Cleanup: Carefully wipe down the spatula and the work surface with a damp cloth or towel to collect any residual dust. Dispose of the cloth and bench paper into a designated solid hazardous waste container.[16]
-
Doffing PPE: Remove gloves using a technique that avoids touching the outside of the glove with your bare skin. Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.
Decontamination and Disposal Protocol
Proper disposal is a critical step in the chemical lifecycle, essential for laboratory safety and environmental protection.[15][16]
Caption: Protocol for managing spills and disposing of chemical waste.
-
Waste Collection:
-
Contaminated Solids: All disposable items contaminated with 2,7-Dibromo-9,9-dimethyl-9H-xanthene (e.g., gloves, weigh paper, bench liners, cleanup materials) must be placed in a designated, leak-proof hazardous waste container.[16]
-
Excess Reagent: Unused or excess 2,7-Dibromo-9,9-dimethyl-9H-xanthene is considered hazardous waste. Do not attempt to wash it down the drain or dispose of it in regular trash.[2]
-
Labeling: The waste container must be kept closed and clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin/Eye Irritant," "Environmental Hazard").[17]
-
-
Spill Cleanup:
-
Control: Ensure the area is well-ventilated (i.e., inside a fume hood). Wear all recommended PPE.
-
Action: For a small spill, carefully sweep up the solid material, avoiding dust creation.[1][5] Place the swept material and any contaminated cleaning tools (e.g., brush) into the hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth. This cloth must also be disposed of as hazardous waste.
-
-
Final Disposal:
By integrating these expert-level protocols and understanding the rationale behind them, you can ensure a safer laboratory environment and maintain the integrity of your research.
References
-
University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]
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University of Colorado Boulder Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
